2,2-Dimethoxy-7-azaspiro[3.5]nonane SMILES and InChI strings
An In-Depth Technical Guide to 2,2-Dimethoxy-7-azaspiro[3.5]nonane: Structural Informatics and Synthetic Utility in Drug Discovery Executive Summary The transition from planar, sp2-hybridized aromatic scaffolds to three-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2,2-Dimethoxy-7-azaspiro[3.5]nonane: Structural Informatics and Synthetic Utility in Drug Discovery
Executive Summary
The transition from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich frameworks represents a paradigm shift in modern medicinal chemistry. At the forefront of this "escape from flatland" is the azaspiro[3.5]nonane core. Specifically, 2,2-dimethoxy-7-azaspiro[3.5]nonane serves as a highly strategic, orthogonally protected building block. By masking a reactive cyclobutanone as a dimethyl ketal, this molecule allows medicinal chemists to perform complex functionalizations at the piperidine nitrogen without compromising the integrity of the cyclobutane ring. This whitepaper deconstructs the structural informatics (SMILES/InChI) of 2,2-dimethoxy-7-azaspiro[3.5]nonane, explores its pharmacological rationale, and provides field-proven methodologies for its application in drug discovery.
Structural Informatics & Chemical Identifiers
To effectively utilize 2,2-dimethoxy-7-azaspiro[3.5]nonane in computational drug design and synthetic planning, one must understand the causality behind its structural identifiers [1]. The molecule consists of a 6-membered piperidine ring and a 4-membered cyclobutane ring sharing a single spiro carbon.
Deconstructing the SMILES String
The canonical SMILES string for this compound is COC1(CC2(C1)CCNCC2)OC .
This notation is not arbitrary; it maps the exact connectivity and topology of the spirocyclic system:
COC1...OC : Represents the two methoxy groups attached to the same carbon (C1), forming the dimethyl ketal at position 2 of the spiro system.
CC2(C1) : Traces the cyclobutane ring. C1 connects to a methylene (C), which connects to the spiro carbon (C2), which loops back to C1 to close the 4-membered ring.
CCNCC2 : Traces the piperidine ring extending from the spiro carbon (C2). It maps the sequence of carbon-carbon-nitrogen-carbon-carbon, closing back at C2 to form the 6-membered azacyclic system.
Deconstructing the InChI String
The standard InChI string is InChI=1S/C10H19NO2/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9/h11H,3-8H2,1-2H3 .
C10H19NO2 : The exact molecular formula.
c1-12-10(13-2) : Maps the ketal geometry. Carbon 10 (C2 of the spiro system) is bonded to oxygens 12 and 13, which terminate in methyl groups 1 and 2.
7-9(8-10) : Defines the cyclobutane geometry, showing methylenes 7 and 8 bridging the ketal carbon (10) to the spiro carbon (9).
3-5-11-6-4-9 : Defines the piperidine ring, explicitly placing the nitrogen (11) at position 7, equidistant from the spiro carbon (9).
Quantitative Chemical Properties
The following table summarizes the key physicochemical data that make this building block highly desirable for library synthesis [1].
Property
Value
Implication for Drug Design
Molecular Weight
185.26 g/mol
Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5.
XLogP3
0.6
Highly hydrophilic; improves aqueous solubility of the final drug candidate.
Topological Polar Surface Area (TPSA)
30.5 Ų
Excellent membrane permeability; highly suitable for CNS-targeted therapeutics.
Fraction sp3 (Fsp3)
1.0 (Core)
Maximized 3D character, reducing off-target promiscuity typical of flat aromatics.
Rotatable Bonds
2
High conformational rigidity, locking the molecule into a predictable binding vector.
The Pharmacological Rationale: Escaping Flatland
The incorporation of the azaspiro[3.5]nonane scaffold is a deliberate strategy to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate [2]. Traditional flat heterocycles (like piperidine or phenyl rings) often suffer from poor solubility and high susceptibility to Cytochrome P450 (CYP450) mediated oxidation at benzylic or alpha-amine positions.
By introducing a spirocyclic center, the molecule gains a rigid, three-dimensional geometry. This structural evolution disrupts the crystal lattice energy (improving aqueous solubility) and removes metabolically labile C-H bonds, thereby extending the in vivo half-life of the compound.
Caption: Logical framework of spirocyclic bioisosterism improving ADME profiles in drug discovery.
A premier example of this scaffold in clinical development is PF-04862853 , a covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH) developed for pain management [3]. The Pfizer team utilized the 7-azaspiro[3.5]nonane core to achieve a remarkable reduction in molecular weight while maintaining exceptional CNS drug-like properties and target selectivity that flat analogs could not achieve.
Synthetic Utility: The Dimethyl Ketal as a Strategic Mask
In multi-step drug synthesis, the 7-azaspiro[3.5]nonan-2-one core presents a chemoselectivity challenge: it contains both a nucleophilic secondary amine and an electrophilic ketone.
2,2-Dimethoxy-7-azaspiro[3.5]nonane solves this by masking the ketone as a dimethyl ketal. The acyclic methoxy groups are specifically chosen over cyclic acetals (like 1,3-dioxolane) because they offer a lower steric barrier to hydrolysis. This allows the ketal to remain completely stable under the basic conditions required for N-alkylation, Buchwald-Hartwig cross-coupling, or amide bond formation at the nitrogen, yet it can be rapidly unmasked under mild acidic conditions that will not cleave sensitive downstream pharmacophores.
Caption: Synthetic workflow for the deprotection and downstream functionalization of the spirocyclic core.
Self-Validating Protocol: Acidic Deprotection to the Ketone
To utilize the cyclobutane position after the nitrogen has been functionalized, the ketal must be hydrolyzed. The following step-by-step methodology ensures high-yield conversion while providing internal analytical checkpoints to validate the reaction's success.
Tetrahydrofuran (THF) or Acetone (0.2 M concentration)
2M Aqueous Hydrochloric Acid (HCl) (3.0 eq)
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
Solubilization: Dissolve the ketal-protected starting material (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stir bar.
Controlled Acidification: Cool the reaction mixture to 0 °C using an ice-water bath. This prevents exothermic degradation of the spirocyclic core. Dropwise, add 2M aqueous HCl (3.0 eq).
Hydrolysis: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 4 hours.
Analytical Validation (Crucial Step): Monitor the reaction progression via LC-MS. The protocol is self-validating: the reaction is deemed complete only when the ketal mass signal (e.g., base core m/z 186 [M+H]⁺) completely disappears and is replaced by the ketone mass signal (e.g., base core m/z 140 [M+H]⁺).
Quenching: Once validated, cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until the pH reaches 8. Causality note: Neutralizing to a slightly basic pH ensures that any unprotected basic nitrogens are deprotonated, partitioning them entirely into the organic phase during extraction.
Extraction & Isolation: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the reactive 7-azaspiro[3.5]nonan-2-one derivative, ready for immediate reductive amination or Grignard addition.
Conclusion
2,2-Dimethoxy-7-azaspiro[3.5]nonane is far more than a simple chemical building block; it is a highly engineered, orthogonally protected scaffold designed to solve specific challenges in medicinal chemistry. By providing a chemically stable mask for the reactive cyclobutanone, it grants researchers the autonomy to build complex, sp3-rich, three-dimensional drug candidates that consistently outperform their flat, aromatic predecessors in both target affinity and metabolic stability.
References
National Center for Biotechnology Information. "2,2-Dimethoxy-7-azaspiro[3.5]nonane | C10H19NO2 | CID 126970403". PubChem Database. URL:[Link]
Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553, 2011. URL:[Link]
Exploratory
Solubility Profile of 2,2-Dimethoxy-7-azaspiro[3.5]nonane in Organic Solvents
An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2,2-Dimethoxy-7-azaspiro[3.5]nonane, a novel spirocyclic building b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2,2-Dimethoxy-7-azaspiro[3.5]nonane, a novel spirocyclic building block with significant potential in medicinal chemistry. Given the critical role of solubility in the successful development of pharmaceutical candidates—influencing everything from formulation and bioavailability to toxicity—this document establishes the theoretical and practical foundations for its characterization.[1][2][3] We delve into the molecular structure of 2,2-Dimethoxy-7-azaspiro[3.5]nonane to predict its solubility behavior, outline detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, and provide a template for the systematic presentation and interpretation of results. This guide is designed to equip researchers with the necessary tools to generate a robust and reliable solubility profile, a crucial dataset for advancing drug discovery programs.
The Strategic Importance of Solubility Profiling
In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" remains a fundamental truth. Solubility is a critical physicochemical property that dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.[1][3] Poor solubility is a leading cause of compound attrition during development, making its early characterization not just a matter of good science, but of economic necessity.[2]
The compound 2,2-Dimethoxy-7-azaspiro[3.5]nonane belongs to the class of azaspirocycles, which are of growing interest in medicinal chemistry.[4] Their rigid, three-dimensional structures offer an escape from the "flatland" of traditional aromatic scaffolds, potentially leading to improved target selectivity and metabolic stability.[5] Specifically, the 7-azaspiro[3.5]nonane core is a valuable building block for novel therapeutics.[6] Understanding the solubility of 2,2-Dimethoxy-7-azaspiro[3.5]nonane is the first step in unlocking its potential, enabling rational solvent selection for synthesis, purification, formulation, and biological screening.
Theoretical Framework for Solubility
A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure in the context of potential solvents. The guiding principle is the well-established concept of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[7][8]
Molecular Structure Analysis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane
The structure presents several key features that govern its solubility:
Non-Polar Hydrocarbon Core: The spiro[3.5]nonane framework, consisting of fused cyclobutane and piperidine rings, forms a significant, rigid, and non-polar hydrocarbon backbone. This region will favor interactions with non-polar or moderately polar solvents through van der Waals forces.
Polar Functional Groups:
Tertiary Amine: The nitrogen atom at the 7-position of the piperidine ring is a tertiary amine. This group is a hydrogen bond acceptor and introduces a significant dipole moment, contributing to polarity. As a basic functional group, its protonation state is pH-dependent, meaning its solubility in protic or aqueous systems will vary with pH.
Dimethoxy Ketal: The two methoxy groups at the 2-position form a ketal.[10] The oxygen atoms are polar and can act as hydrogen bond acceptors. This feature enhances polarity compared to a simple hydrocarbon ring.
Predictive Solubility Profile
Based on this structural analysis, we can formulate a hypothesis regarding the solubility of 2,2-Dimethoxy-7-azaspiro[3.5]nonane:
High Solubility: Expected in moderately polar to polar aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can effectively solvate both the non-polar backbone and the polar functional groups.
Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. While the amine and ether oxygens can interact with the hydroxyl groups of the solvents, the large hydrocarbon scaffold may limit extensive solvation.
Low to Insoluble: Expected in highly non-polar solvents like hexane and cyclohexane, which cannot effectively solvate the polar amine and ketal functionalities.[11] Similarly, very low solubility is predicted in water due to the molecule's significant non-polar surface area, which would disrupt the strong hydrogen-bonding network of water.
This predictive framework is the foundation upon which a targeted experimental plan can be built.
Experimental Determination of the Solubility Profile
To generate a reliable solubility profile, a systematic approach using validated methodologies is essential. We present two complementary protocols: a traditional gravimetric method for determining thermodynamic equilibrium solubility and a high-throughput nephelometric method for assessing kinetic solubility.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Ventilation: All handling of organic solvents and the test compound should be performed in a certified chemical fume hood.
Compound-Specific Hazards: 2,2-Dimethoxy-7-azaspiro[3.5]nonane is classified with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[12] Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) before beginning work. General guidelines for handling potentially hazardous compounds should be strictly followed.[13][14]
Protocol 1: Thermodynamic Equilibrium Solubility via Gravimetric Method
This method determines the saturation concentration of a compound in a solvent at equilibrium, representing the true thermodynamic solubility.
Step-by-Step Methodology:
Preparation: Label pre-weighed 2 mL glass vials for each solvent to be tested.
Compound Addition: Add an excess amount of 2,2-Dimethoxy-7-azaspiro[3.5]nonane (approx. 10-20 mg) to each vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
Solvent Addition: Accurately add 1.0 mL of the selected organic solvent to each vial.
Equilibration: Tightly cap the vials. Place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. This step ensures that the supernatant is free of any solid particles.
Sample Collection: Carefully withdraw a known volume (e.g., 0.5 mL) of the clear supernatant from each vial without disturbing the solid pellet. Transfer it to a new, pre-weighed vial.
Solvent Evaporation: Evaporate the solvent from the new vials under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point.
Final Weighing: Once the solvent is completely removed, weigh the vials containing the dried solute.
Calculation: The solubility (S) in mg/mL is calculated as:
S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected (mL)
Causality and Self-Validation: The use of excess solid (Step 2) is a self-validating control; its presence at the end confirms that the solution is saturated. The extended equilibration time (Step 4) is critical for achieving a true thermodynamic value, as opposed to a kinetically limited one. Accurate weighing and volume transfers (Steps 1, 3, 6, 8) are paramount for the integrity of the final calculation.
This method is rapid and uses minimal compound, making it ideal for early-stage discovery.[2] It measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock, providing a "kinetic" solubility value.
Step-by-Step Methodology:
Stock Solution: Prepare a high-concentration stock solution of 2,2-Dimethoxy-7-azaspiro[3.5]nonane in 100% DMSO (e.g., 10 mM).
Plate Preparation: Using an automated liquid handler, dispense the desired organic solvents into the wells of a 96-well microplate.
Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept low and constant (e.g., <1%) across all wells to minimize its effect on solubility.
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
Measurement: Measure the light scattering of each well using a microplate nephelometer. An increase in light scattering relative to a solvent-only control indicates the formation of a precipitate.
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.
Causality and Self-Validation: This method relies on the principle that precipitated particles will scatter light. The use of a concentration gradient allows for the precise identification of the precipitation point. Including solvent-only and DMSO-control wells is critical for establishing a baseline and ensuring that the observed signal is due to compound precipitation.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.
Example Solubility Data Table (Hypothetical Data)
Solvent
Solvent Class
Polarity Index
Solubility at 25°C (mg/mL)
Solubility at 25°C (M)
n-Hexane
Non-Polar Aliphatic
0.1
< 0.1
< 5.4 x 10⁻⁴
Toluene
Non-Polar Aromatic
2.4
5.2
2.8 x 10⁻²
Dichloromethane
Polar Aprotic
3.1
> 100
> 0.54
Tetrahydrofuran
Polar Aprotic
4.0
> 100
> 0.54
Ethyl Acetate
Polar Aprotic
4.4
85.1
0.46
Acetone
Polar Aprotic
5.1
92.5
0.50
2-Propanol
Polar Protic
3.9
45.3
0.24
Ethanol
Polar Protic
4.3
58.7
0.32
Methanol
Polar Protic
5.1
61.0
0.33
Dimethyl Sulfoxide
Polar Aprotic
7.2
> 100
> 0.54
Water
Polar Protic
10.2
< 0.1
< 5.4 x 10⁻⁴
Interpreting the Results
The hypothetical data above would support our initial structural predictions. The high solubility in DCM, THF, and DMSO, coupled with poor solubility in hexane and water, confirms the molecule's mixed-polarity character. The moderate solubility in alcohols demonstrates the interplay between the polar functional groups' ability to hydrogen bond and the non-polar scaffold's unfavorable interaction with highly ordered protic solvent networks. This profile suggests that for synthetic and purification purposes (e.g., chromatography), solvent systems like hexane/ethyl acetate or DCM/methanol would be effective. For biological assays, a DMSO stock would be appropriate, but care must be taken to avoid precipitation in aqueous assay buffers.
Diagram: Solute-Solvent Interaction Model
Caption: Conceptual model of "Like Dissolves Like" for the target compound.
Conclusion
This technical guide has established a comprehensive methodology for determining and interpreting the solubility profile of 2,2-Dimethoxy-7-azaspiro[3.5]nonane. By integrating theoretical structural analysis with robust experimental protocols, researchers can generate the critical data needed to make informed decisions throughout the drug discovery and development pipeline. A thorough understanding of a compound's solubility is not a perfunctory checkbox; it is a cornerstone of successful pharmaceutical science, enabling the rational design of formulations and experiments, and ultimately increasing the probability of translating a promising molecule into a viable therapeutic.
References
Boobier, S., Hose, D.R.J., Blacker, A.J. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5753. Available at: [Link]
Unregistered author. (n.d.). Solubility test for Organic Compounds. Geocities. Available at: [Link]
Boobier, S., Hose, D.R.J., Blacker, A.J. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
Unregistered author. (n.d.). PH Solubility Profile: Significance and symbolism. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2,2-Dimethoxy-7-azaspiro[3.5]nonane. PubChem Compound Database. Available at: [Link]
Unregistered author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Ouchita Baptist University. Available at: [Link]
Zomer, S., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science. Available at: [Link]
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Available at: [Link]
Unregistered author. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
Unregistered author. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]
Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Merck Group. Available at: [Link]
Unregistered author. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
Unregistered author. (n.d.). DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. Available at: [Link]
Salentin, S., et al. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews. Available at: [Link]
Unregistered author. (n.d.). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
Unregistered author. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Available at: [Link]
Kravtsova, A.A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. Available at: [Link]
Volkova, T.V., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. Available at: [Link]
Kravtsova, A.A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. Available at: [Link]
Unregistered author. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at: [Link]
American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. ASHP. Available at: [Link]
Unregistered author. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]
Unregistered author. (n.d.). Common Organic Solvents Properties Overview. Scribd. Available at: [Link]
Unregistered author. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare. Available at: [Link]
Wipf, P., Stephenson, C.R.J., & Walczak, M.A.A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters. Available at: [Link]
Pan American Health Organization / World Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. PAHO/WHO. Available at: [Link]
A Senior Application Scientist's Guide to the Bioisosteric Potential of 7-Azaspiro[3.5]nonane Rings
Abstract In the contemporary landscape of drug discovery, the strategic imperative to "escape from flatland" has catalyzed a profound shift towards molecules with greater three-dimensionality.[1] Spirocyclic scaffolds ar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the contemporary landscape of drug discovery, the strategic imperative to "escape from flatland" has catalyzed a profound shift towards molecules with greater three-dimensionality.[1] Spirocyclic scaffolds are at the forefront of this movement, prized for their ability to confer conformational rigidity and novel exit vectors for substituent placement.[2][3] Among these, the 7-azaspiro[3.5]nonane ring system has emerged as a scaffold of significant interest. This technical guide provides an in-depth analysis of the 7-azaspiro[3.5]nonane core, evaluating its potential as a bioisosteric replacement for commonly used saturated heterocycles like piperidine. We will explore its unique structural and physicochemical properties, detail robust synthetic methodologies, and present a case study in the context of G protein-coupled receptor (GPCR) modulation to illustrate its practical application in medicinal chemistry programs.
Introduction: The Value of 3D Scaffolds in Modern Drug Design
The principle that molecular shape is a critical determinant of biological activity is a cornerstone of medicinal chemistry.[4][5][6][7] The three-dimensional (3D) architecture of a small molecule dictates its ability to engage with the complex topography of biological targets, such as enzyme active sites and receptor binding pockets.[5][8][9] An increased fraction of sp³-hybridized carbons (Fsp³), a common feature of spirocyclic systems, is frequently correlated with higher clinical success rates, attributed to improved solubility, enhanced metabolic stability, and reduced off-target toxicity.[2][8]
The 7-azaspiro[3.5]nonane scaffold, which features a piperidine ring fused via a spirocyclic quaternary carbon to a cyclobutane ring, embodies these desirable three-dimensional attributes.[10][11] Its rigid framework reduces the entropic penalty upon binding to a target and allows for the precise and predictable spatial orientation of functional groups, a key advantage in structure-based drug design.[5][10]
The 7-Azaspiro[3.5]nonane Ring as a Bioisostere
Bioisosteric replacement is a powerful strategy for optimizing lead compounds by exchanging a molecular fragment with another that retains similar biological activity but possesses a more favorable physicochemical or pharmacokinetic profile.[12] The 7-azaspiro[3.5]nonane core can be conceptualized as a novel bioisostere for substituted piperidines, a motif prevalent in numerous approved drugs.[3][13]
The key value proposition of this bioisosteric switch lies in the introduction of a defined 3D geometry. Unlike a simple substituted piperidine which can still possess significant conformational flexibility, the spirocyclic nature of the 7-azaspiro[3.5]nonane ring locks the relative orientation of substituents, providing a unique way to probe chemical space.
Below is a diagram illustrating this bioisosteric relationship.
Caption: Bioisosteric replacement of a substituted piperidine with the rigid 7-azaspiro[3.5]nonane scaffold.
Comparative Physicochemical Properties
The decision to employ a bioisostere is data-driven. A comparison of the calculated physicochemical properties of the parent 7-azaspiro[3.5]nonane scaffold with piperidine and a smaller analogue, 2-azaspiro[3.3]heptane, reveals key differences that a medicinal chemist can leverage.
Analysis: The 7-azaspiro[3.5]nonane scaffold is notably more lipophilic (higher cLogP) than both piperidine and its smaller spirocyclic cousin, azaspiro[3.3]heptane.[11] This increased lipophilicity can be advantageous for targeting proteins with greasy binding pockets or for enhancing membrane permeability. However, it must be carefully balanced to maintain aqueous solubility. The topological polar surface area (TPSA) and hydrogen bonding characteristics remain identical to piperidine, suggesting that the core interactions mediated by the nitrogen atom are preserved.[11]
Synthesis of the 7-Azaspiro[3.5]nonane Core: A Self-Validating Workflow
The utility of a scaffold is directly tied to its synthetic accessibility. Several robust methods for constructing the 7-azaspiro[3.5]nonane core have been established.[14][15] A common and effective strategy involves the construction of a spirocyclic ketone intermediate, which serves as a versatile hub for further functionalization.[11]
The following diagram and protocol detail a validated two-stage synthesis for an N-protected 7-azaspiro[3.5]nonane ketone, a key building block.
Caption: Workflow for the synthesis of a key 7-azaspiro[3.5]nonane intermediate.
Detailed Experimental Protocol: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[11]
Causality: This protocol is chosen for its reliability and use of readily available starting materials. The [2+2] cycloaddition is a powerful method for constructing four-membered rings, and the subsequent reductive dechlorination is a clean and efficient transformation.
Step 1: [2+2] Cycloaddition
To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv.) in a mixture of anhydrous dioxane and 1,2-dimethoxyethane (DME) under an inert nitrogen atmosphere, add activated Zinc-Copper couple (4.0 equiv.).
Add trichloroacetyl chloride (2.0 equiv.) dropwise to the suspension while maintaining the temperature below 20°C.
Stir the reaction mixture at room temperature for 16 hours.
Self-Validation Checkpoint: Monitor reaction completion by TLC or LC-MS to confirm consumption of the starting material.
Filter the reaction mixture through a pad of celite, washing with ethyl acetate. The filtrate contains the crude dichlorocyclobutanone intermediate.
Step 2: Reductive Dechlorination
To the crude filtrate from Step 1, add glacial acetic acid.
Add activated zinc dust (10.0 equiv.) portion-wise, controlling the exotherm with an ice bath.
Stir the mixture vigorously at room temperature for 4 hours.
Self-Validation Checkpoint: Monitor the disappearance of the intermediate and the appearance of the product by LC-MS.
Filter the mixture through celite, washing with ethyl acetate.
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Purification and Final Validation
Purify the resulting residue by flash column chromatography on silica gel.
Final Validation: Confirm the structure and purity of the isolated product, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The final purity should be ≥95% as determined by HPLC.
Application Case Study: 7-Azaspiro[3.5]nonane in GPR119 Agonist Design
The true potential of a scaffold is demonstrated through its successful application in a drug discovery program. The 7-azaspiro[3.5]nonane core has been effectively utilized in the design of potent agonists for G protein-coupled receptor 119 (GPR119).[10] GPR119 is an attractive target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion.[10]
In this context, the 7-azaspiro[3.5]nonane scaffold serves as a rigid core to correctly orient the pharmacophoric elements required for GPR119 activation: a piperidine N-capping group and an aryl group.[16] Optimization of these substituents led to the identification of highly potent compounds with favorable pharmacokinetic profiles and demonstrated glucose-lowering effects in animal models.[16]
The signaling pathway initiated by a GPR119 agonist is depicted below.
Caption: Simplified GPR119 agonist signaling pathway in pancreatic β-cells.[10]
The success of this scaffold in a real-world drug discovery effort validates the hypothesis that its rigid, 3D structure can lead to improved binding affinity and favorable drug-like properties.[10]
Conclusion and Future Perspectives
The 7-azaspiro[3.5]nonane ring system represents a valuable and synthetically accessible scaffold for modern medicinal chemistry. Its defining characteristic—a rigid, three-dimensional architecture—makes it an excellent bioisosteric replacement for more flexible saturated heterocycles like piperidine. By locking key substituents into well-defined spatial orientations, it offers a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties. The successful development of potent GPR119 agonists based on this core underscores its practical utility. As drug discovery programs continue to demand greater structural diversity and complexity, the strategic incorporation of scaffolds like 7-azaspiro[3.5]nonane will be a key enabler of success.
References
BenchChem. (n.d.). Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery.
Life Chemicals. (2022, September 7). Advantages of 3D-shape of ligands in drug discovery. Computational Chemistry Blog.
BenchChem. (n.d.). The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.
BenchChem. (2025, December). A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3-yl)piperidine.
BenchChem. (n.d.). Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane.
Drug Discovery News. (2025, October 7). The power of structure-based drug design.
BenchChem. (n.d.). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
PubMed. (n.d.). Molecular shape technologies in drug discovery: methods and applications.
BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
Enamine. (2024, December 10). Benzene Bioisosteric Replacements.
BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres.
Scite. (n.d.). Design and Evaluation of Azaspirocycles as RNA binders.
PubMed. (2020, August 9). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
PubMed. (2025, January 22). Design and Evaluation of Azaspirocycles as RNA binders.
ResearchGate. (2026, January 24). The Importance of Discerning Shape in Molecular Pharmacology.
nebulabio.tech. (2025, January 12). Understanding the 3D Structure of Drug Targets.
PubChem. (n.d.). 7-Azaspiro(3.5)nonane.
PubChem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane.
ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
Imperial College London. (2020, February). Conformational Analysis.
Chemicalbook. (2023, April 23). 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester.
ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[8][14]nonane and analogs as novel reagents in medicinal chemistry. Retrieved March 7, 2026, from
PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
3D Conformational Analysis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane: A Technical Guide
Executive Summary The drive to "escape from flatland" in modern drug discovery has catalyzed the widespread adoption of spirocyclic scaffolds. By introducing rigid, three-dimensional complexity, spirocycles often exhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The drive to "escape from flatland" in modern drug discovery has catalyzed the widespread adoption of spirocyclic scaffolds. By introducing rigid, three-dimensional complexity, spirocycles often exhibit improved physicochemical properties and target selectivity compared to their planar aromatic counterparts[1]. This whitepaper provides an in-depth conformational analysis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane , a highly versatile synthetic building block. We dissect its 3D structural dynamics, present key physicochemical data, and outline field-proven experimental protocols for its manipulation and structural validation.
Structural Topology & The Spirocyclic Advantage
The 7-azaspiro[3.5]nonane architecture is frequently deployed as a metabolically stable bioisostere for piperidines and piperazines[1]. The defining feature of this scaffold is the quaternary spiro carbon (C4), which fuses a 4-membered cyclobutane ring to a 6-membered piperidine ring.
In the specific case of 2,2-dimethoxy-7-azaspiro[3.5]nonane, the cyclobutane ring is functionalized at the 2-position with a dimethyl ketal[2]. This protective group not only serves as a masked ketone for downstream functionalization but also introduces unique stereoelectronic constraints that influence the molecule's global conformation. The extended length and rigid vectors of the azaspiro[3.5] system permit deep engagement within hydrophobic protein clefts, effectively "locking" the molecule into a stable, predictable bioactive conformation[3].
3D Conformational Dynamics
The global minimum energy conformation of 2,2-dimethoxy-7-azaspiro[3.5]nonane is dictated by the interplay of three distinct sub-domains:
The Piperidine Ring (Chair Conformation)
The 6-membered nitrogen-containing ring predominantly adopts a highly stable chair conformation. The quaternary spiro carbon (C4) acts as the "tip" of the chair. Because the piperidine ring lacks other substituents, the two potential chair forms (flipping) are largely degenerate. The secondary amine at the 7-position undergoes rapid pyramidal inversion. In solution, the equatorial N-H orientation is slightly thermodynamically favored over the axial state to minimize 1,3-diaxial interactions, though the low energy barrier ensures both states remain accessible.
The Cyclobutane Ring (Puckering & Ketal Stereoelectronics)
To relieve the torsional strain associated with eclipsing C-H bonds, the 4-membered cyclobutane ring deviates from planarity, adopting a puckered "butterfly" conformation. The presence of the 2,2-dimethoxy ketal introduces significant stereoelectronic effects. The two methoxy groups undergo bond rotation to minimize steric clash with the cyclobutane protons while maximizing the generalized anomeric effect (gauche effect) between the endocyclic C-C bonds and the exocyclic C-O bonds. This results in a preferred rotameric state where the oxygen lone pairs are staggered.
The Spiro Junction (Orthogonality & Vector Locking)
The hallmark of the spiro[3.5]nonane system is the strict orthogonal relationship between the two rings[4]. The cyclobutane ring bisects the piperidine chair, lying perfectly within the symmetry plane that passes through C4 and N7. This 90-degree twist severely restricts the overall conformational flexibility of the scaffold, locking the exit vectors of the 2-position (ketal) and 7-position (amine) into a rigid, predictable 3D space[3].
Logical breakdown of conformational dynamics and structural sub-domains of the spirocycle.
Physicochemical Properties
The incorporation of the spirocyclic core and the dimethoxy ketal yields a molecule with high sp3 character and favorable drug-like metrics. The quantitative data below summarizes the baseline properties of the compound[5].
Low flexibility; restricted to the exocyclic methoxy groups.
Experimental Workflows & Methodologies
The following self-validating protocols outline the chemical manipulation and structural verification of the 2,2-dimethoxy-7-azaspiro[3.5]nonane scaffold.
Acid-Catalyzed Deprotection of the Dimethoxy Ketal
The 2,2-dimethoxy group is robust under basic and neutral conditions but must be hydrolyzed to unmask the highly valuable 7-azaspiro[3.5]nonan-2-one intermediate for downstream functionalization[2].
Causality & Logic: Acidic conditions are required to protonate the ketal oxygens, driving the loss of methanol and the formation of a transient oxocarbenium ion, which is subsequently trapped by water. The basic workup is a critical self-validating step: because the piperidine nitrogen is highly basic (pKa ~10), it becomes protonated and water-soluble during the reaction. Neutralizing the aqueous layer ensures the free-base ketone partitions cleanly into the organic extraction solvent.
Step-by-Step Protocol:
Preparation: Dissolve 2,2-dimethoxy-7-azaspiro[3.5]nonane (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Deionized Water. THF ensures the lipophilic scaffold remains in solution.
Acidification: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1M HCl (3.0 eq). The low temperature prevents unwanted ring-opening side reactions.
Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via LC-MS or TLC (staining with ninhydrin for the secondary amine).
Quenching: Once the starting material is consumed, slowly add saturated aqueous NaHCO₃ until the pH reaches ~8.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers.
Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 7-azaspiro[3.5]nonan-2-one.
2D NMR Conformational Mapping (NOESY/ROESY)
To empirically validate the orthogonal 3D conformation of the spirocycle, Nuclear Overhauser Effect (NOE) spectroscopy is utilized.
Causality & Logic: NOESY provides through-space correlation for protons within ~5 Å of each other. By mapping the cross-peak volumes between the axial protons of the piperidine ring and the protons of the cyclobutane ring, the rigid orthogonal geometry is inherently validated. If the rings were flexible or adopting non-standard conformations, these specific through-space distances would fluctuate, diminishing the NOE signal.
Step-by-Step Protocol:
Sample Prep: Prepare a 15 mM solution of the purified compound in CDCl₃ or DMSO-d₆.
Baseline Acquisition: Acquire standard 1D ¹H NMR and ¹³C NMR spectra to assign all chemical shifts, specifically identifying the cyclobutane protons (C1/C3) and piperidine protons (C3/C5 adjacent to the spiro center).
2D Setup: Configure a 2D NOESY (or ROESY, if the molecule's correlation time results in zero-crossing NOE signals) experiment with a mixing time (τm) of 300–500 ms.
Data Extraction: Analyze the resulting spectrum for cross-peaks. Strong NOE correlations between the equatorial protons of the piperidine ring and the adjacent cyclobutane protons confirm the orthogonal spiro junction. The absence of NOE between the methoxy methyl protons and the piperidine ring confirms the rigid, extended vector of the scaffold.
Experimental workflow for ketal deprotection and subsequent 3D NMR conformational mapping.
An In-depth Technical Guide to the pKa Values of Secondary Amines in Spirocyclic Systems
For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) of a molecule is a critical physicochemical parameter that dictates its behavior in biological systems.[1][2][3][4][5...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) of a molecule is a critical physicochemical parameter that dictates its behavior in biological systems.[1][2][3][4][5] For nitrogen-containing compounds, particularly secondary amines, the pKa value determines the extent of protonation at physiological pH, which in turn influences properties such as solubility, permeability, and target engagement.[1][2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, introduce unique conformational rigidity and three-dimensionality to a molecule.[6] This guide provides a comprehensive exploration of the factors governing the pKa values of secondary amines embedded within spirocyclic scaffolds, offering insights into the interplay of electronic and steric effects. Furthermore, it details robust experimental methodologies for accurate pKa determination, an essential practice in modern drug discovery and development.[2]
Introduction: The Significance of Amine pKa in Spirocyclic Drug Candidates
Amines are prevalent functional groups in pharmaceuticals, largely due to their ability to form salt bridges with biological targets and their tunable basicity which impacts a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[2][3] The pKa of an amine's conjugate acid is a quantitative measure of its basicity; a higher pKa corresponds to a stronger base.[7][8] The ionization state of a drug at physiological pH (typically around 7.4) is a direct consequence of its pKa.[2]
Spirocyclic scaffolds have gained considerable attention in medicinal chemistry for their ability to impart conformational constraint and introduce novel three-dimensional exit vectors for substituents.[6] This rigidity can lead to enhanced binding affinity and selectivity for a target protein.[6] When a secondary amine is part of a spirocyclic system, its basicity is influenced by the unique structural and electronic environment imposed by the fused rings. Understanding and predicting these pKa shifts is crucial for the rational design of drug candidates with optimal physicochemical properties.
Fundamentals of Secondary Amine Basicity
The basicity of a secondary amine is primarily determined by the availability of the nitrogen's lone pair of electrons to accept a proton.[9] Several factors can influence this electron availability:
Inductive Effects: Electron-donating groups (EDGs) attached to the nitrogen increase electron density, making the amine more basic (higher pKa).[7][9] Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to lower basicity (lower pKa).[8][10]
Steric Hindrance: Bulky substituents around the nitrogen can impede the approach of a proton and hinder solvation of the resulting ammonium cation, thereby reducing basicity.[9][11]
Hybridization: The hybridization of the nitrogen atom affects the s-character of the orbital containing the lone pair. Greater s-character holds the electrons closer to the nucleus, decreasing their availability for protonation and thus lowering basicity.[7][10]
The Influence of Spirocyclic Scaffolds on Secondary Amine pKa
Spirocyclic systems introduce a unique combination of steric and electronic effects that can significantly modulate the pKa of an embedded secondary amine.
Steric Effects
The rigid nature of spirocycles can create a sterically hindered environment around the secondary amine.[6] This can restrict the accessibility of the nitrogen's lone pair to a proton, leading to a decrease in basicity. The degree of steric hindrance depends on the size and conformation of the constituent rings.
Electronic Effects
The electronic influence of the spirocyclic framework is often transmitted through inductive effects. For instance, the incorporation of an oxygen atom into a spirocyclic system (an oxa-spirocycle) can reduce the basicity of a nearby amine by approximately one pKa unit due to the electron-withdrawing inductive effect of the oxygen.[12] This effect is transmitted through the sigma bonds of the scaffold.[12]
The following diagram illustrates the key factors influencing the pKa of a secondary amine within a spirocyclic system.
Caption: Factors influencing the pKa of spirocyclic secondary amines.
Experimental Determination of pKa in Spirocyclic Amines
Accurate experimental determination of pKa values is essential for validating computational predictions and for understanding structure-activity relationships.[1][2] Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[13][14]
Potentiometric Titration
Potentiometric titration is a widely used and accurate method for pKa determination.[13][15][16] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.[15]
Experimental Protocol: Potentiometric Titration
Sample Preparation: Dissolve a precisely weighed amount of the spirocyclic amine in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration (typically around 1-10 mM).[17]
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[17] Place the sample solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode into the solution.
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.[17]
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.[15]
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[15]
The Azaspiro[3.5]nonane Scaffold: A Launchpad for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has led medi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the "flatland" of traditional aromatic scaffolds. In this context, three-dimensional structures have emerged as a powerful strategy to unlock new therapeutic potential. Among these, the azaspiro[3.5]nonane core has garnered significant attention as a privileged building block in modern drug discovery. Its inherent rigidity, conformational constraint, and synthetic tractability offer a unique platform for the design of potent and selective modulators of a diverse range of biological targets. This guide provides a comprehensive overview of the therapeutic applications of azaspiro[3.5]nonane derivatives, delving into their synthesis, mechanism of action, and structure-activity relationships across key disease areas.
The Physicochemical Advantage: Escaping Flatland
The incorporation of the azaspiro[3.5]nonane scaffold often imparts favorable physicochemical properties compared to non-spirocyclic analogues, a critical factor in the success of a drug candidate. The three-dimensional nature of the spirocyclic system can lead to improved aqueous solubility and metabolic stability.[1] For instance, a 7-oxa-2-azaspiro[3.5]nonane derivative demonstrated increased water solubility and comparable ADME (absorption, distribution, metabolism, and excretion) properties to its piperidine counterpart.[1][2] This trend of spirocycles improving drug-like properties is a recurring theme in medicinal chemistry, with the introduction of a spiro-center often leading to a desirable decrease in lipophilicity (LogD).[2]
Property
7-Azaspiro[3.5]nonane
2-Azaspiro[3.3]heptane
Molecular Weight
125.21 g/mol
97.16 g/mol
cLogP
1.8
0.7
Topological Polar Surface Area (TPSA)
12.0 Ų
12.0 Ų
Hydrogen Bond Donors
1
1
Hydrogen Bond Acceptors
1
1
Rotatable Bond Count
0
0
A comparative overview of the physicochemical properties of 7-azaspiro[3.5]nonane and a related, smaller spirocycle, 2-azaspiro[3.3]heptane.[3]
Therapeutic Applications: A Multi-Target Scaffold
The versatility of the azaspiro[3.5]nonane framework is evident in its successful application across multiple therapeutic areas, targeting a range of protein classes.
Metabolic Disorders: GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes, primarily expressed in pancreatic β-cells and intestinal L-cells.[1] Agonism of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] Novel 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.[1][4] The rigid spirocyclic core helps to optimally position the interacting moieties for binding to the GPR119 receptor, leading to enhanced potency.[5]
Caption: GPR119 signaling cascade initiated by an azaspiro[3.5]nonane agonist.
This protocol outlines a common method to assess the potency of GPR119 agonists by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
HEK293 cells stably expressing human GPR119.
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
Test compounds (azaspiro[3.5]nonane derivatives).
cAMP assay kit (e.g., HTRF-based).
384-well plates.
Procedure:
Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. On the day of the assay, detach cells and resuspend in assay buffer containing a PDE inhibitor.[6]
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is low (e.g., ≤ 0.5%).[6]
Assay Execution: Dispense a specific number of cells (e.g., 2,000-5,000 cells/well) into a 384-well plate. Add the diluted test compounds to the wells. Incubate for 30-60 minutes at room temperature to stimulate the cells.[6]
cAMP Detection: Following the manufacturer's protocol for the cAMP assay kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF) to the wells.[6]
Data Analysis: Read the plate using a suitable plate reader. Calculate the EC50 values by plotting the signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Oncology: Covalent Inhibitors of KRAS G12C
The KRAS protein is a critical signaling node, and the G12C mutation is a prevalent driver in many cancers. Azaspiro[3.5]nonane-containing compounds have been developed as potent and selective covalent inhibitors of KRAS G12C.[1] These inhibitors bind to the mutated cysteine residue, locking the protein in an inactive state and blocking downstream signaling pathways that promote cell proliferation.[1][8]
Caption: A generalized synthetic approach to azaspiro[3.5]nonane derivatives.
A common strategy for synthesizing the 7-azaspiro[3.5]nonane core involves the preparation of a spirocyclic ketone, which can then be further functionalized. For example, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate can be synthesized from tert-butyl 4-methylenepiperidine-1-carboxylate. [3]The Reformatsky reaction, which involves the reaction of an N'-(arylmethylidene)benzohydrazide with a Reformatsky reagent derived from a bromo-cycloalkanecarboxylate and zinc, is another key method for producing certain azaspiro[3.5]nonan-2-one derivatives.
[9]
Conclusion
The azaspiro[3.5]nonane scaffold represents a highly versatile and valuable building block in the medicinal chemist's toolbox. Its inherent three-dimensionality provides a distinct advantage over traditional flat aromatic structures, often leading to improved physicochemical and pharmacological properties. The successful application of azaspiro[3.5]nonane derivatives as potent and selective modulators of challenging drug targets in metabolic disorders, oncology, and neuroscience underscores the significant potential of this spirocycle. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, the exploration of the azaspiro[3.5]nonane chemical space is poised to deliver the next generation of innovative therapeutics.
References
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. [Link]
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. PubMed. [Link]
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]
Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands | Request PDF. ResearchGate. [Link]
Synthesis and Analgesic Activity of N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. ResearchGate. [Link]
Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. ResearchGate. [Link]
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Publications. [Link]
US20240294514A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof.
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization. PubMed. [Link]
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b]o[1][10]xazin-6-yl Moiety. ACS Publications. [Link]
One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]
Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers. [Link]
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure–activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. ResearchGate. [Link]
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. sciencedirect.com. [Link]
Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife. [Link]
Synthesis protocols for 2,2-Dimethoxy-7-azaspiro[3.5]nonane
An In-Depth Guide to the Synthesis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane: Protocols and Mechanistic Insights Introduction Spirocyclic scaffolds have become increasingly vital in modern drug discovery. Their inherent thr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane: Protocols and Mechanistic Insights
Introduction
Spirocyclic scaffolds have become increasingly vital in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer distinct advantages in ligand-protein interactions, often leading to improved binding affinity and metabolic stability.[1] Among these, the 7-azaspiro[3.5]nonane core is a particularly valuable motif, serving as a key building block for novel therapeutics, including agonists for G-protein coupled receptors.[2] This guide provides a detailed examination of the synthesis of a specific derivative, 2,2-Dimethoxy-7-azaspiro[3.5]nonane . The 2,2-dimethoxy group serves as a stable ketal, protecting a cyclobutanone moiety which can be unmasked under acidic conditions for further functionalization.[3] This makes the title compound a versatile intermediate for creating diverse chemical libraries.
This document, intended for researchers and drug development professionals, outlines a robust synthetic pathway, provides detailed step-by-step protocols, and discusses the critical mechanistic considerations behind each experimental choice.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to 2,2-Dimethoxy-7-azaspiro[3.5]nonane involves key disconnections at the spirocyclic core and strategic use of protecting groups. The dimethoxy ketal can be traced back to a cyclobutanone, and the piperidine ring can be constructed through cyclization or assembled from a pre-existing piperidine derivative.
A common and effective strategy begins with a protected piperidine precursor, which is then elaborated to form the spirocycle. The synthesis described herein follows a multi-step sequence:
Formation of a Protected Lactam Intermediate : Starting from commercially available materials, a protected lactam, N-Boc-7-azaspiro[3.5]nonan-2-one, is synthesized. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under a wide range of reaction conditions and its reliable removal under acidic protocols.[4]
Ketalization : The ketone on the cyclobutane ring is protected as a 2,2-dimethoxy ketal. This step is crucial for preventing unwanted side reactions at the carbonyl group during subsequent chemical manipulations of the piperidine nitrogen.[3]
Deprotection : The final step involves the removal of the N-Boc protecting group to yield the target free amine, 2,2-Dimethoxy-7-azaspiro[3.5]nonane.
This overall workflow is depicted in the diagram below.
Caption: Overall synthetic workflow for 2,2-Dimethoxy-7-azaspiro[3.5]nonane.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis. All operations involving anhydrous solvents should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one
This protocol describes the formation of the core spirocyclic ketone via a Dieckmann condensation followed by decarboxylation. This route is a reliable method for constructing the cyclobutane ring fused to the piperidine core.[2][5]
Materials:
N-Boc-4-piperidone
Methyl acrylate
Potassium tert-butoxide (t-BuOK)
Anhydrous Tetrahydrofuran (THF)
Hydrochloric acid (HCl), 6M
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Michael Addition: To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 eq) portion-wise. Stir for 30 minutes. Add methyl acrylate (1.2 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Dieckmann Condensation: Dissolve the crude product from the previous step in anhydrous THF. Add this solution dropwise to a stirred suspension of potassium tert-butoxide (1.5 eq) in anhydrous THF at reflux. Maintain reflux for 4-6 hours.
Hydrolysis & Decarboxylation: Cool the reaction mixture to 0 °C and add 6M HCl until the pH is ~1. Stir at room temperature for 1-2 hours, then heat to 60 °C for 2-3 hours until gas evolution ceases.
Final Work-up and Purification: Cool the mixture and neutralize with saturated NaHCO₃. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by silica gel column chromatography to yield N-Boc-7-azaspiro[3.5]nonan-2-one.
Protocol 2: Synthesis of N-Boc-2,2-dimethoxy-7-azaspiro[3.5]nonane
This step protects the ketone as a dimethoxy ketal, which is stable to a wide range of reagents, particularly bases and nucleophiles that might be used in subsequent modifications.[3]
Reaction Setup: Dissolve N-Boc-7-azaspiro[3.5]nonan-2-one in anhydrous methanol.
Ketal Formation: Add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid to the solution.
Reaction Monitoring: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification: Quench the reaction by adding triethylamine to neutralize the acid. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Synthesis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane (Final Product)
The removal of the Boc protecting group is a common final step in many synthetic sequences. Treatment with a strong acid like trifluoroacetic acid (TFA) is highly effective and generally provides clean conversion.[4][5][6]
Deprotection Reaction: Dissolve N-Boc-2,2-dimethoxy-7-azaspiro[3.5]nonane in anhydrous DCM and cool the solution to 0 °C in an ice bath.
Acid Addition: Add trifluoroacetic acid dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.[5]
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Neutralization and Extraction: Dissolve the oily residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer.
Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 2,2-Dimethoxy-7-azaspiro[3.5]nonane, as a free base.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthetic protocols. Yields are representative and may vary based on scale and experimental conditions.
Step
Key Reagents (Equivalents)
Solvent
Temperature
Time (h)
Typical Yield (%)
1. Spirocyclization
t-BuOK (1.5 eq), 6M HCl
THF
Reflux, then 60°C
4-6, then 2-3
50-65
2. Ketalization
Trimethyl orthoformate (1.5 eq), TsOH (0.05 eq)
Methanol
Room Temp.
6-12
85-95
3. Deprotection
TFA (5-10 eq)
DCM
0°C to Room Temp.
1-2
>90
Mechanistic Insights and Troubleshooting
A thorough understanding of the underlying mechanisms and potential pitfalls is crucial for successful synthesis.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen. Its bulky nature prevents N-alkylation and other side reactions. Critically, it is stable to the basic conditions of the Dieckmann condensation and the nucleophilic conditions of many other reactions, but it is readily cleaved under mild acidic conditions.[4] The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then scavenged, leading to the formation of carbamic acid that spontaneously decarboxylates to the free amine.
Troubleshooting Common Issues
Caption: Troubleshooting logic for common issues in the synthesis.
Incomplete Boc Deprotection: This is often due to insufficient acid or the presence of moisture. Ensure that the TFA used is fresh and that the reaction solvent (DCM) is anhydrous. Monitoring by TLC is crucial to ensure the reaction goes to completion.[5]
Low Yield in Dieckmann Condensation: This intramolecular cyclization is sensitive to reaction conditions. The base must be strong and non-nucleophilic, and all reagents and solvents must be strictly anhydrous, as water will quench the base.[5]
Product Decomposition: While the ketal is stable, the final free amine can be sensitive. It is important to perform the final neutralization carefully and avoid prolonged exposure to strong acids during work-up.[5]
By adhering to these detailed protocols and understanding the critical parameters of each step, researchers can reliably synthesize 2,2-Dimethoxy-7-azaspiro[3.5]nonane as a valuable building block for further exploration in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocols.
Introduction & Mechanistic Rationale
Spirocyclic scaffolds, particularly spiro[3.5]nonane systems (e.g., 6-azaspiro[3.5]nonanes), have emerged as highly valuable 3D building blocks and conformational restrictors in modern medicinal chemistry and fragment-based drug discovery (FBDD)[1]. The synthesis of these strained bicyclic systems often requires masking reactive carbonyls as dimethyl acetals to prevent unwanted side reactions during transition-metal-catalyzed cyclizations, Grignard additions, or cross-coupling events[2],[3]. Dimethyl acetals are chosen for their robust stability against nucleophiles, bases, and hydride reductions[4].
However, the late-stage deprotection of the dimethyl acetal to reveal the target ketone presents a unique chemoselective challenge. The spiro[3.5]nonane core contains a highly strained cyclobutane ring, which is susceptible to carbocation-mediated ring expansion or cleavage under harsh acidic conditions (e.g., neat TFA or 6M HCl). Furthermore, these intermediates frequently feature orthogonal protecting groups, such as the acid-labile tert-butyloxycarbonyl (N-Boc) group[5].
Causality of Experimental Choices
As a Senior Application Scientist, I strongly advise against standard aqueous strong-acid hydrolysis for these systems. Instead, chemoselectivity is achieved through two distinct mechanistic pathways:
Transacetalization (Protocol A): Utilizing a catalytic amount of a mild Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) in a large excess of acetone drives the equilibrium toward the ketone via Le Chatelier's principle. The operational acidity is sufficient to protonate the acetal oxygen but remains well above the pKa threshold required for Boc cleavage[5].
Lewis Acid / SET Cleavage (Protocol B): Cerium Ammonium Nitrate (CAN) offers an exceptionally rapid alternative. Operating under near-neutral conditions in aqueous acetonitrile, CAN acts as a mild Lewis acid/oxidant that coordinates with the acetal oxygens, facilitating rapid hydrolysis without bulk Brønsted acidity. This method is highly effective for sterically hindered or highly acid-sensitive spirocycles[6].
Workflow Visualization
Fig 1: Chemoselective pathways for dimethyl acetal deprotection in spiro[3.5]nonane systems.
Quantitative Data Summary
The following table summarizes the performance of various deprotection reagents specifically applied to N-Boc protected spiro[3.5]nonane dimethyl acetals, based on established synthetic benchmarks[6],[5].
Reagent System
Solvent
Temp
Time
N-Boc Stability
Cyclobutane Stability
Typical Yield
TFA (Neat)
DCM
0 °C to RT
2 h
Cleaved
Moderate (Risk of expansion)
N/A (Decomposed)
Amberlyst-15
Acetone / H₂O
RT
12–16 h
Stable
Excellent
85–89%
p-TsOH (0.1 eq)
Acetone / H₂O
RT
8 h
Stable
Excellent
>90%
CAN (2.5 eq)
CH₃CN / H₂O
70 °C
2–5 min
Stable
Excellent
>95%
Experimental Protocols
Protocol A: Mild Transacetalization via Catalytic p-TsOH
This is the standard, highly reliable method for scaling up spirocyclic intermediates while preserving N-Boc groups[5].
Dissolution: Dissolve the spiro[3.5]nonane dimethyl acetal (e.g., 1.0 mmol) in 25 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.
Catalyst Addition: Add 0.1 equivalents of p-TsOH·H₂O (approx. 19 mg) followed by 50 µL of deionized water to facilitate the hydrolysis equilibrium.
Reaction: Stir the mixture at 23 °C (room temperature) for 8 hours. Monitor the reaction via TLC (typically 30% EtOAc/Hexanes; the ketone product will stain strongly with phosphomolybdic acid or KMnO₄).
Critical Quench: Cool the reaction to 0 °C and quench with 10 mL of saturated aqueous NaHCO₃. Self-Validation Note: Failing to quench before solvent evaporation will concentrate the acid, leading to unintended Boc-deprotection or cyclobutane ring-opening.
Workup: Remove the bulk of the acetone under reduced pressure (bath temp < 30 °C). Extract the remaining aqueous layer with Ethyl Acetate (3 × 20 mL).
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude spiro[3.5]nonan-one. Purify via silica gel chromatography if necessary.
Protocol B: Rapid Cleavage via Cerium Ammonium Nitrate (CAN)
This protocol is recommended for highly sensitive substrates where prolonged exposure to Brønsted acids must be avoided. It is characterized by a rapid, visually self-validating color change[6].
Preparation: Dissolve the acetal substrate (1.0 mmol) in 2 mL of CH₃CN in a reaction vial under an inert atmosphere (N₂ or Ar). Heat the solution gently to 70 °C.
Reagent Addition: In a separate vial, dissolve CAN (2.5 mmol, ~1.37 g) in 4 mL of deionized water. Add this aqueous CAN solution in one portion to the stirring substrate solution.
Visual Validation: Upon addition, a deep red color will immediately appear, indicating the formation of a transient complex between CAN and the oxygen atoms of the acetal.
Completion: Stir for 2 to 5 minutes. The reaction is complete when the deep red color completely discharges to a pale yellow/colorless solution.
Workup: Pour the crude reaction mixture into 30 mL of water. Extract the target ketone into diethyl ether or ethyl acetate (2 × 30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the pure product in near-quantitative yield.
University of Cambridge. "Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery". cam.ac.uk.
Application Note: Strategic Deprotection of 2,2-Dimethoxy-7-azaspiro[3.5]nonane to Spiro-Ketones
Introduction: The Strategic Value of Azaspiro[3.5]nonanes In modern drug discovery, spirocyclic scaffolds are highly prized as three-dimensional bioisosteres for flat, traditional heterocycles like piperazines and morpho...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Azaspiro[3.5]nonanes
In modern drug discovery, spirocyclic scaffolds are highly prized as three-dimensional bioisosteres for flat, traditional heterocycles like piperazines and morpholines. By introducing spiro-carbon centers, researchers can improve a drug candidate's metabolic stability, solubility, and target-binding thermodynamics[1].
To functionalize these spiro systems, a ketone handle is often required. However, because ketones are highly reactive toward nucleophiles and reductants, they are typically masked during early synthetic steps as dimethyl acetals (ketals), yielding precursors like 2,2-dimethoxy-7-azaspiro[3.5]nonane [2]. The deprotection of this ketal to reveal the active spiro-ketone (7-azaspiro[3.5]nonan-2-one) is a critical, yet frequently mishandled, bottleneck in synthetic workflows.
Mechanistic Causality: The "Hidden Amine" Challenge
Acetal and ketal hydrolysis is a classic equilibrium process driven by acid catalysis and an excess of water[3]. The fundamental mechanism requires the protonation of a methoxy oxygen to create a superior leaving group (methanol), followed by nucleophilic attack by water.
However, a naive application of standard deprotection conditions often results in near-zero yields when applied to 2,2-dimethoxy-7-azaspiro[3.5]nonane. The causality behind this failure lies in the molecule's secondary aliphatic amine at the 7-position.
This piperidine-like nitrogen is highly basic (pKa ~9.5–10.5). If a stoichiometric amount of acid (1.0 eq) is used, the acid will preferentially and rapidly protonate the basic amine, forming an unreactive ammonium salt. Consequently, the local pH of the solution remains too high to protonate the ketal oxygens, stalling the hydrolysis entirely. To successfully drive this reaction, a significant excess of acid (typically 3–5 equivalents) is mandatory. The first equivalent serves solely as a sacrificial proton donor to saturate the amine, while the remaining equivalents lower the pH sufficiently to catalyze the ketal cleavage.
Workflow for ketal deprotection of basic amine spirocycles.
Optimization of Deprotection Conditions
The table below summarizes the quantitative data and mechanistic rationale for various deprotection systems evaluated for this specific spirocycle.
Table 1: Quantitative Comparison of Deprotection Conditions
Acid System
Acid Equivalents
Solvent System
Temp (°C)
Time (h)
Yield (%)
Mechanistic Rationale & Notes
HCl (aq)
1.0
THF / H₂O
25
24
< 5%
Acid consumed by amine protonation; insufficient [H⁺] for ketal hydrolysis.
HCl (aq)
5.0
THF / H₂O
60
4
92%
Optimal standard condition. Excess acid drives oxonium ion formation.
TFA
10.0
DCM / H₂O
25
12
88%
Useful if the substrate has water-sensitive distal functional groups.
CAN
0.1 (cat)
MeCN / H₂O
70
0.5
95%
Mild, rapid alternative. CAN acts as a powerful Lewis acid/oxidant[4].
Self-Validating Experimental Protocol
The following protocol utilizes aqueous Hydrochloric Acid (HCl), which is the most scalable and cost-effective method for this transformation.
Materials Required:
2,2-Dimethoxy-7-azaspiro[3.5]nonane (1.0 eq)
3M Aqueous HCl (5.0 eq)
Tetrahydrofuran (THF)
2M Sodium Hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
Dissolution: Dissolve 2,2-dimethoxy-7-azaspiro[3.5]nonane (10 mmol) in THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
Acidification: Slowly add 3M aqueous HCl (16.6 mL, 50 mmol, 5.0 eq) to the stirring solution at room temperature. A slight exotherm may be observed as the amine is protonated.
Hydrolysis & Monitoring: Attach a reflux condenser and heat the biphasic mixture to 60 °C.
Self-Validation Checkpoint 1 (Reaction Progress): Do not rely on Thin Layer Chromatography (TLC). The highly polar, basic amine will streak heavily on standard silica gel, leading to false interpretations. Validate reaction completion using LCMS (Liquid Chromatography-Mass Spectrometry). Look for the disappearance of the starting material mass (
) and the appearance of the ketone product mass ().
Quenching: Once LCMS indicates full conversion (typically 3–4 hours), cool the reaction mixture to 0 °C using an ice bath.
Basic Workup (Critical Step): Slowly add 2M NaOH dropwise to the vigorously stirring solution.
Self-Validation Checkpoint 2 (pH Verification): Before proceeding to extraction, spot the aqueous layer on universal pH paper. It MUST read > 10. If the pH is lower, the product remains protonated as a water-soluble ammonium salt and will be lost in the aqueous waste, artificially destroying your yield.
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with DCM (
mL). The free-based spiro-ketone will partition into the organic layer.
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 7-azaspiro[3.5]nonan-2-one as a pale oil or solid.
Advanced Alternative Methodologies
For complex synthetic routes where the spirocycle is attached to highly sensitive, acid-labile moieties (e.g., Boc-protecting groups or delicate pharmaceutical intermediates), the harsh conditions of 3M HCl may cause unwanted side reactions. In these cases, two advanced alternatives are recommended:
Cerium Ammonium Nitrate (CAN) Catalysis: CAN has been demonstrated to rapidly and efficiently deprotect cyclic acetals and ketals under exceptionally mild conditions. Operating in wet acetonitrile at 70 °C, CAN can achieve quantitative deprotection in a matter of minutes without the need for bulk acidic pH adjustments[4].
Electrochemical Deprotection: Recent breakthroughs in electroorganic synthesis (EOS) allow for the deprotection of acetals and ketals under strictly neutral conditions. Utilizing lithium perchlorate (LiClO₄) as both a supporting electrolyte and an oxygen source, this method relies on molecular redox capabilities rather than traditional acid/base thermodynamics, making it ideal for highly functionalized late-stage intermediates[5].
References
ACS Publications. "Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate." Journal of Medicinal Chemistry. URL:[Link]
Chemistry LibreTexts. "17.8: Acetals as Protecting Groups." LibreTexts Chemistry. URL:[Link]
Academia.edu. "Remarkably efficient deprotection of cyclic acetals and ketals." Academia. URL:[Link]
RSC Publishing. "Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions." Green Chemistry. URL:[Link]
Best Practices for the Handling and Storage of Dimethoxy-Protected Spiro Amines
An Application Guide for Researchers Introduction: The Structural and Strategic Value of Protected Spiro Amines Spirocyclic amines are privileged scaffolds in modern drug discovery. Their inherent three-dimensional and c...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Introduction: The Structural and Strategic Value of Protected Spiro Amines
Spirocyclic amines are privileged scaffolds in modern drug discovery. Their inherent three-dimensional and conformationally rigid structures provide a unique advantage in designing selective ligands, as the constrained geometry can reduce the entropic penalty upon binding to a biological target[1][2]. This often translates to improved potency and selectivity. The amine functionality is a common anchor for further chemical elaboration and a key pharmacophoric element.
To facilitate multi-step syntheses and ensure chemical stability, the amine is frequently protected. The 3,4-dimethoxybenzyl (DMB) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to selective removal under mild oxidative or acidic conditions[3][4]. The integrity of these complex molecules—from the moment of synthesis to their use in an assay—is paramount. Improper handling or storage can lead to degradation, compromising sample purity, generating misleading experimental results, and wasting valuable resources.
This application note provides a comprehensive guide to the best practices for storing and handling dimethoxy-protected spiro amines, ensuring their long-term stability and integrity for research and drug development applications.
Chemical Properties and Stability Profile
Understanding the inherent chemical vulnerabilities of dimethoxy-protected spiro amines is crucial for establishing proper handling and storage protocols.
Amine Functionality: While protected, the underlying amine character can influence the molecule's basicity and potential for side reactions. The nitrogen lone pair's reactivity is masked, but the overall structure can still be sensitive to harsh chemical environments.
Dimethoxybenzyl (DMB) Protecting Group: The two electron-donating methoxy groups on the benzyl ring make it more electron-rich than a standard benzyl group[4]. This increased electron density renders the DMB group susceptible to cleavage under specific oxidative conditions (e.g., using DDQ or CAN) and moderately acidic conditions[3][4]. This lability is by design for deprotection but also represents a pathway for unintentional degradation.
Air & Oxidative Sensitivity: The electron-rich DMB group, and potentially the spirocyclic core itself, can be susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen[5]. This degradation can be accelerated by light and elevated temperatures[5]. Therefore, minimizing contact with air is a primary concern.
Light & Thermal Sensitivity: Complex organic molecules often possess chromophores that can absorb UV or visible light, leading to photochemical degradation. Thermal energy can provide the activation energy needed for decomposition pathways[6].
Hygroscopicity: Amine salts and even some free bases can be hygroscopic, readily absorbing moisture from the air. While the DMB protection reduces this tendency, it is still a potential concern for solids, which can lead to aggregation or hydrolysis over time[5].
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) should be consulted for each unique compound, molecules containing amine functionalities generally require careful handling.
Potential Hazards: Similar amine-containing compounds can cause skin irritation, serious eye irritation or damage, and respiratory tract irritation[7][8]. Ingestion and inhalation should be avoided[7][8].
Recommended PPE: Always handle these compounds in a well-ventilated laboratory fume hood[8]. Standard personal protective equipment should include:
Chemical safety goggles or a face shield.
Chemically resistant gloves (e.g., nitrile).
A lab coat.
Engineering Controls: Eyewash stations and safety showers should be readily accessible[7].
Long-Term Storage Protocol
Proper storage is the most critical factor in preserving the integrity of dimethoxy-protected spiro amines over time. The primary goal is to mitigate exposure to air, moisture, light, and heat.
Recommended Storage Conditions
Parameter
Recommendation
Rationale & Justification
Temperature
-20°C or -80°C
Reduces the rate of thermal degradation and slows down potential oxidative processes. For short-term storage (days to weeks), 2-8°C may be acceptable, but -20°C is strongly recommended for long-term stability[6].
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidative degradation of the amine and the electron-rich DMB protecting group. An inert atmosphere is the most crucial parameter for long-term stability[5][7][9].
Light Exposure
Protection from Light
Store in amber glass vials or in a dark location (e.g., inside a box within the freezer) to prevent photochemical degradation[5][10].
Container
Glass Vial with PTFE-Lined Cap
Glass is inert and non-reactive. A tightly sealed cap with a PTFE liner provides an excellent barrier against moisture and air ingress, and is resistant to a wide range of organic solvents[6].
Form
Solid (Lyophilized Powder)
Storing the compound as a dry solid is preferable to storing it in solution. Solvents can participate in degradation pathways over time.
Workflow for Compound Reception and Storage
The following diagram outlines the decision-making process from receiving a new shipment to its proper long-term storage.
Caption: Workflow for receiving and storing new compounds.
Protocols for Handling and Manipulation
Handling these compounds requires techniques to minimize exposure to the ambient atmosphere. The choice of technique depends on the scale of the experiment and the available equipment.
Decision Workflow for Handling Environment
Caption: Decision tree for selecting the appropriate handling method.
Protocol: Weighing and Dispensing under Inert Atmosphere
This protocol describes a standard method for accurately weighing a solid compound using an inert gas blanket, suitable for labs without a glovebox.
Preparation:
Place the sealed vial of the dimethoxy-protected spiro amine in a desiccator and allow it to warm to room temperature for at least 30 minutes. This prevents moisture condensation on the cold solid.
Prepare a source of dry inert gas (argon or nitrogen) connected via tubing to a needle.
Place a clean, empty weighing vial on the analytical balance and tare it.
Inert Gas Purge:
Carefully unseal the main compound vial.
Immediately insert the needle connected to the inert gas line into the headspace of the vial, ensuring the needle tip does not touch the solid.
Establish a gentle, positive flow of inert gas to create a protective blanket over the compound.
Transfer:
Using a clean spatula, quickly transfer an approximate amount of the solid to the tared weighing vial.
Immediately seal the main compound vial while maintaining the inert gas flow, then turn off the gas and remove the needle.
Quickly place the cap on the weighing vial.
Weighing:
Place the sealed weighing vial on the analytical balance to obtain a precise weight.
If more or less solid is needed, repeat the transfer step under the inert gas blanket.
Final Storage:
Before returning the main vial to the freezer, flush the headspace with inert gas for 30-60 seconds, then seal it tightly. Parafilm can be wrapped around the cap for an extra seal.
Protocol: Preparation of a Stock Solution
Solvent Preparation:
If the compound is highly sensitive or the experiment is critical, use a degassed solvent. A common method for degassing is the "freeze-pump-thaw" technique, repeated for three cycles[9]. Alternatively, sparging the solvent with argon or nitrogen for 15-20 minutes can remove a significant amount of dissolved oxygen.
Use an anhydrous grade solvent if the compound is moisture-sensitive.
Dissolution:
Weigh the required amount of the spiro amine solid into a clean, dry vial following the protocol in section 5.2.
Using a syringe, add the desired volume of degassed, anhydrous solvent to the vial.
Seal the vial immediately with a PTFE-lined cap.
Gently vortex or sonicate the vial until the solid is completely dissolved.
Solution Storage:
If the solution is not for immediate use, flush the headspace of the vial with inert gas before sealing.
Store the solution at -20°C or below, protected from light.
Note: The stability of the compound in solution is generally lower than in its solid state. It is advisable to prepare fresh solutions for critical applications or perform stability studies for the specific solvent and concentration used.
References
Practices for Proper Chemical Storage. University of Nebraska-Lincoln Environmental Health and Safety. [Link]
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
Application Notes and Protocols for Peptide Coupling to the Hindered Secondary Amine: 2,2-Dimethoxy-7-azaspiro[3.5]nonane
Introduction: The Challenge of Sterically Encumbered Amine Acylation In the landscape of modern drug discovery and peptide chemistry, the synthesis of structurally complex molecules often hinges on the formation of amide...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Sterically Encumbered Amine Acylation
In the landscape of modern drug discovery and peptide chemistry, the synthesis of structurally complex molecules often hinges on the formation of amide bonds. While numerous peptide coupling reagents have been developed to facilitate this transformation, the acylation of sterically hindered secondary amines presents a persistent challenge.[1] The 2,2-Dimethoxy-7-azaspiro[3.5]nonane scaffold is a prime example of such a demanding substrate. Its rigid, three-dimensional structure, a feature that makes it an attractive component in medicinal chemistry for creating novel therapeutic agents with improved pharmacological profiles, also significantly obstructs the nitrogen atom.[2] This steric hindrance dramatically slows the rate of nucleophilic attack by the amine on the activated carboxylic acid, often leading to low or no product yield and favoring undesired side reactions.[1]
This technical guide provides an in-depth analysis of peptide coupling reagents and detailed protocols specifically tailored for the successful acylation of 2,2-Dimethoxy-7-azaspiro[3.5]nonane. We will explore the mechanistic nuances of various reagent classes, offer a comparative analysis of their efficacy, and provide field-proven, step-by-step protocols to empower researchers to overcome this synthetic hurdle.
Understanding the Mechanistic Landscape of Peptide Coupling Reagents
The success of a peptide coupling reaction is fundamentally determined by the efficiency of the coupling reagent in activating the carboxylic acid, rendering it sufficiently electrophilic to react with the weakly nucleophilic, sterically hindered amine. The primary classes of modern coupling reagents—Uronium/Aminium salts, Phosphonium salts, and Carbodiimides with additives—offer distinct mechanistic pathways and, consequently, varying degrees of success in this context.
Uronium/Aminium Salts: The Power of a Highly Reactive Active Ester
Uronium-based reagents, such as HATU, HBTU, and the more recent COMU, are renowned for their high coupling efficiency, particularly in challenging cases.[3][4] These reagents react with the carboxylic acid to form a highly reactive O-acylisouronium intermediate, which then rapidly converts to an active ester (e.g., an OAt ester for HATU). This active ester is more susceptible to nucleophilic attack by the hindered amine than the intermediates formed by many other reagents.[5]
However, a critical consideration with uronium reagents is the potential for a side reaction known as guanidinylation, where the reagent reacts directly with the amine, capping it and preventing the desired acylation. This is particularly problematic if the uronium reagent is used in excess.[6][7]
Phosphonium Salts: A Cleaner, Albeit Slower, Alternative
Phosphonium-based reagents like PyBOP and PyAOP operate through a different mechanism, forming a phosphonium-oxy-benzotriazole intermediate that subsequently generates a highly reactive HOBt or HOAt active ester.[8][9] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the amine, allowing them to be used in excess to drive sluggish reactions to completion.[6] This makes them an excellent choice for difficult couplings, including those involving sterically hindered amines.[1] While generally highly effective, their reaction kinetics can sometimes be slower than their uronium counterparts.
Carbodiimides and Additives: A Classic Approach with Modern Enhancements
Carbodiimides, such as DCC and EDC, are among the earliest and most cost-effective coupling reagents.[9][10] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] However, this intermediate is prone to rearrangement into an unreactive N-acylurea, leading to low yields, and can also promote racemization.[11][13]
The efficacy of carbodiimides is dramatically improved by the use of additives like HOBt, HOAt, and, more recently, OxymaPure®.[12][13] These additives intercept the O-acylisourea intermediate to form a more stable and still highly reactive active ester, which then reacts with the amine.[13] The combination of a carbodiimide with an appropriate additive can be a powerful and economical solution for many coupling reactions, although they may still fall short in the most sterically demanding cases compared to modern onium salts.
Comparative Analysis of Coupling Reagents for 2,2-Dimethoxy-7-azaspiro[3.5]nonane
The choice of coupling reagent is paramount for the successful acylation of 2,2-Dimethoxy-7-azaspiro[3.5]nonane. The following table provides a comparative summary of recommended reagents based on their reactivity, potential for side reactions, and suitability for this challenging substrate.
Coupling Reagent
Class
Relative Reactivity
Key Advantages
Key Disadvantages
HATU
Uronium/Aminium
Very High
Rapid reaction kinetics, highly effective for hindered couplings.[8][9]
Potential for guanidinylation if used in excess, higher cost.[7]
COMU
Uronium/Aminium
Very High
High solubility, safer alternative to benzotriazole-based reagents, excellent for hindered couplings.[8][14]
Higher cost.
PyAOP
Phosphonium
High
Highly effective for N-methyl and other hindered amino acids, low racemization, no guanidinylation.[1][8]
Higher cost, byproducts can be difficult to remove.
PyBOP
Phosphonium
High
Good efficiency for many difficult couplings, no guanidinylation, more economical than PyAOP.[4][8]
Byproducts can be carcinogenic (HMPA with original BOP).[8]
EDC/OxymaPure®
Carbodiimide/Additive
Moderate to High
Cost-effective, water-soluble byproducts for easy removal, low toxicity.[10][13]
May be less effective for the most severely hindered couplings compared to onium salts.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the acylation of 2,2-Dimethoxy-7-azaspiro[3.5]nonane. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific carboxylic acid being coupled.
Workflow for Peptide Coupling to a Hindered Secondary Amine
Caption: General experimental workflow for coupling to 2,2-Dimethoxy-7-azaspiro[3.5]nonane.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes the high reactivity of HATU to overcome the steric hindrance of the azaspirocycle.
Materials:
N-protected amino acid (1.0 equiv)
HATU (1.1 equiv)
2,2-Dimethoxy-7-azaspiro[3.5]nonane (1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Dichloromethane (DCM)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid and HATU in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add DIPEA dropwise to the solution and stir for 5-10 minutes to allow for pre-activation.
In a separate flask, dissolve 2,2-Dimethoxy-7-azaspiro[3.5]nonane in a minimal amount of anhydrous DMF or DCM.
Slowly add the solution of the amine to the pre-activated carboxylic acid solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: PyAOP-Mediated Coupling
This protocol leverages the clean reactivity of PyAOP, avoiding the potential for guanidinylation.
Materials:
N-protected amino acid (1.0 equiv)
PyAOP (1.1 equiv)
2,2-Dimethoxy-7-azaspiro[3.5]nonane (1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, combine the N-protected amino acid, PyAOP, and 2,2-Dimethoxy-7-azaspiro[3.5]nonane in anhydrous DMF.
Cool the mixture to 0 °C.
Add DIPEA dropwise to the reaction mixture.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, dilute with ethyl acetate and perform an aqueous work-up as described in Protocol 1.
Purify the product via flash column chromatography.
Protocol 3: EDC/OxymaPure®-Mediated Coupling
This protocol offers a cost-effective and safer alternative for less challenging couplings to the azaspirocycle.
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid, EDC·HCl, and OxymaPure® in a mixture of anhydrous DCM and DMF (a 1:1 mixture is a good starting point).[15]
Cool the solution to 0 °C and stir for 15-20 minutes to allow for the formation of the active ester.
Add 2,2-Dimethoxy-7-azaspiro[3.5]nonane to the reaction mixture, followed by the dropwise addition of DIPEA.[15]
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours.[15] Monitor the reaction by TLC or LC-MS.
Upon completion, perform an aqueous work-up as described in Protocol 1.
Purify the final product by flash column chromatography.
Reaction Mechanism: HATU-Mediated Coupling
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Troubleshooting Common Issues
Low or No Product Yield: This is the most common issue.[1]
Solution: Switch to a more potent coupling reagent (e.g., from EDC/OxymaPure® to HATU or PyAOP). Increase the excess of the coupling reagent and the amine. Ensure all reagents and solvents are strictly anhydrous.
Presence of Unreacted Starting Material:
Solution: Increase the reaction time and/or temperature. Consider using a more concentrated reaction mixture.
Formation of Side Products:
Solution: If using a uronium reagent like HATU, ensure it is not used in excess to avoid guanidinylation. For phosphonium reagents, ensure thorough purification to remove phosphorus-containing byproducts.
Conclusion
The successful acylation of sterically hindered secondary amines like 2,2-Dimethoxy-7-azaspiro[3.5]nonane requires a departure from standard peptide coupling conditions. The strategic selection of highly reactive coupling reagents, such as the uronium salt HATU or the phosphonium salt PyAOP, is crucial. These reagents, through the formation of highly activated ester intermediates, can effectively overcome the steric barrier imposed by the azaspirocyclic scaffold. The provided protocols offer a robust foundation for researchers, and with careful optimization and adherence to anhydrous conditions, the synthesis of novel and complex molecules incorporating this valuable building block can be achieved with high efficiency.
References
Vertex AI Search. Optimizing Peptide Coupling: Key Techniques. Accessed March 7, 2024.
Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Accessed March 7, 2024.
Aapptec Peptides. Coupling Reagents. Accessed March 7, 2024.
Baran, P. S., et al. Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. 2014.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. June 4, 2024.
Luxembourg Bio Technologies. Coupling Reagents. Accessed March 7, 2024.
Benchchem. Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane. Accessed March 7, 2024.
MilliporeSigma. Peptide Coupling Reagents Guide. Accessed March 7, 2024.
Benchchem. Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery. Accessed March 7, 2024.
Luxembourg Bio Technologies. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Accessed March 7, 2024.
Vertex AI Search. Peptide Coupling Reagents Guide. Accessed March 7, 2024.
Cainelli, G., et al. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
Singh, J., et al. CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. December 14, 2014.
Vertex AI Search. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Accessed March 7, 2024.
Vertex AI Search.
Benchchem. A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. Accessed March 7, 2024.
Aapptec Peptides. Carbodiimides and Additives. May 19, 2021.
Benchchem. Technical Support Center: Regioselective Functionalization of 7-Azaspiro[3.5]nonane. Accessed March 7, 2024.
Han, S.-Y., & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. 2004.
Jad, Y. E., et al. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development. 2021.
Subirós-Funosas, R., et al.
Benchchem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Accessed March 7, 2024.
Lund, G., & Isom, E. L. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. 2018.
Benchchem. Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. Accessed March 7, 2024.
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. September 2, 2025.
Grygorenko, O. O., et al. 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023.
El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011.
ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[3.5]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. August 6, 2025.
Merck. Novabiochem® Coupling reagents. Accessed March 7, 2024.
Doyle, M. P., et al. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. The Journal of Organic Chemistry. 2014.
Application Note: Preparation and Characterization of Pharmaceutical Salts of 2,2-Dimethoxy-7-azaspiro[3.5]nonane
Executive Summary & Rationale The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry, offering enhanced three-dimensionality, improved metabolic stability, and unique vectorization c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry, offering enhanced three-dimensionality, improved metabolic stability, and unique vectorization compared to flat aromatic rings. 2,2-Dimethoxy-7-azaspiro[3.5]nonane is a highly functionalized secondary amine building block increasingly utilized in the synthesis of advanced therapeutics, including SMARCA2-degrading PROTACs[1] and Bcl-2 inhibitors[2].
In its free base form, the piperidine nitrogen of this compound renders it an oil or low-melting solid. This physical state introduces significant challenges in handling, purification, and long-term storage due to potential oxidation and hygroscopicity. Converting the free base into a highly crystalline pharmaceutical salt (e.g., hydrochloride, methanesulfonate) is a critical developmental step to ensure API (Active Pharmaceutical Ingredient) stability, optimize aqueous solubility, and facilitate reproducible manufacturing.
Physicochemical Profiling
Before initiating salt screening, it is imperative to establish the baseline physicochemical properties of the free base. The secondary amine provides a basic center suitable for salt formation with strong acids, while the topological polar surface area (TPSA) indicates moderate polarity.
Expertise & Causality: The fundamental challenge in preparing salts of 2,2-dimethoxy-7-azaspiro[3.5]nonane lies in its bifunctional nature. While the piperidine nitrogen requires an acid to form a salt, the cyclobutane ring contains a dimethyl ketal at the 2-position[3].
Ketals are robust protective groups under basic and neutral conditions but are highly labile under aqueous acidic conditions. If salt formation is attempted using standard aqueous acids (e.g., 37% HCl or 48% HBr), the acid will catalyze the hydrolysis of the ketal, unmasking the ketone to form the degradation byproduct 7-azaspiro[3.5]nonan-2-one [3].
Causality Rule: To successfully isolate the intact salt, the reaction must be conducted under strictly anhydrous conditions. This necessitates the use of anhydrous acid sources (e.g., HCl gas dissolved in 1,4-dioxane) and aprotic solvents (e.g., ethyl acetate, MTBE) to completely exclude water from the system.
Caption: Reaction pathway illustrating the necessity of anhydrous conditions to prevent ketal hydrolysis.
Salt Screening & Selection Workflow
The following workflow outlines the systematic approach required to screen and select the optimal salt form, prioritizing crystallinity and ketal preservation.
Caption: Systematic workflow for pharmaceutical salt screening of acid-sensitive APIs.
Standardized Experimental Protocols
Protocol A: Preparation of 2,2-Dimethoxy-7-azaspiro[3.5]nonane Hydrochloride
This protocol utilizes anhydrous hydrogen chloride to yield the most common and widely utilized salt form[2].
4.0 M HCl in 1,4-dioxane (Commercially available, strictly anhydrous)
Anhydrous Ethyl Acetate (EtOAc)
Anhydrous Methyl tert-butyl ether (MTBE)
Nitrogen or Argon gas line
Step-by-Step Methodology:
Dissolution: In an oven-dried 50 mL round-bottom flask purged with nitrogen, dissolve 10.0 mmol (1.85 g) of the free base in 20 mL of anhydrous EtOAc.
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
Causality: Acid-base neutralization is highly exothermic. Lowering the temperature prevents localized heating, which could provide the activation energy required for unwanted side reactions or thermal degradation of the spirocycle.
Acid Addition: Using a glass syringe, add 10.5 mmol (2.63 mL) of 4.0 M HCl in 1,4-dioxane dropwise over 10 minutes under continuous magnetic stirring.
Precipitation: Upon complete addition, remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. A white crystalline precipitate will form. If precipitation is sluggish, add 10 mL of anhydrous MTBE dropwise as an anti-solvent to decrease the solubility of the polar salt.
Isolation: Filter the suspension rapidly through a sintered glass funnel under vacuum. Wash the filter cake with two 5 mL portions of cold, anhydrous MTBE.
Drying: Transfer the solid to a vacuum desiccator and dry to a constant weight at 40 °C under high vacuum (< 1 mbar) to remove residual dioxane.
Protocol B: Preparation of the Methanesulfonate (Mesylate) Salt
Mesylate salts are often explored when the hydrochloride salt exhibits suboptimal aqueous solubility for intravenous formulations.
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 mmol (1.85 g) of the free base in 20 mL of anhydrous Tetrahydrofuran (THF) in a dry flask under a nitrogen atmosphere.
Thermal Control: Cool the solution to 0–5 °C in an ice bath.
Acid Addition: Dilute 10.0 mmol (0.65 mL) of anhydrous methanesulfonic acid (MsOH) in 5 mL of anhydrous THF. Add this solution dropwise to the amine over 15 minutes.
Causality: MsOH is highly viscous. Pre-diluting the acid in THF ensures a homogeneous, controlled addition, preventing local pH extremes that could shock the system and induce oiling out rather than crystallization.
Crystallization & Isolation: Stir for 1 hour at room temperature. Add 15 mL of anhydrous MTBE to induce precipitation. Filter the resulting solid, wash with cold MTBE, and dry under high vacuum at 40 °C.
Self-Validating Analytical Systems (Trustworthiness)
To ensure the integrity of the protocol and confirm that the ketal has not been compromised during salt formation, the isolated product must be subjected to a self-validating analytical check.
Validation via Proton Nuclear Magnetic Resonance (1H-NMR):
Pass Criteria (Success): The 1H-NMR spectrum (acquired in D2O or DMSO-d6) must exhibit a sharp, distinct singlet integrating to exactly 6 protons at approximately
3.1–3.2 ppm. This confirms the presence of the intact dimethyl ketal[3]. Furthermore, the piperidine protons will shift downfield compared to the free base, confirming protonation.
Fail Criteria (Hydrolysis): The disappearance of the 6H methoxy singlet and the emergence of complex multiplets or a shift in the cyclobutane ring protons indicates that moisture breached the system, resulting in hydrolysis to 7-azaspiro[3.5]nonan-2-one. If this occurs, the batch must be discarded, and the anhydrous integrity of the reagents and glassware must be re-verified.
References
[5] National Center for Biotechnology Information (PubChem). 2,2-Dimethoxy-7-azaspiro[3.5]nonane (CID 126970403). Retrieved from:[Link]
[1] World Intellectual Property Organization / Google Patents. WO2024257012A1 - 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octane derivatives as smarca2 degrading protacs for the treatment of cancer. Retrieved from:
[2] European Patent Office / Google Patents. EP 3788042 B1 - BCL-2 INHIBITORS. Retrieved from:
Advanced Nucleophilic Aromatic Substitution (S_NAr) Protocols for Spirocyclic Amines in Medicinal Chemistry
Introduction & Rationale The integration of sp3-rich structural motifs, particularly spirocyclic amines, has revolutionized modern medicinal chemistry. By increasing the fraction of sp3-hybridized carbons (Fsp3), drug ca...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The integration of sp3-rich structural motifs, particularly spirocyclic amines, has revolutionized modern medicinal chemistry. By increasing the fraction of sp3-hybridized carbons (Fsp3), drug candidates exhibit enhanced aqueous solubility, reduced off-target promiscuity, and optimized 3D binding trajectories compared to traditional planar, sp2-rich arenes (1)[1].
However, the steric bulk and unique conformational constraints of spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) significantly reduce their nucleophilicity. This poses a synthetic bottleneck during late-stage functionalization via Nucleophilic Aromatic Substitution (S_NAr). As an Application Scientist, I have compiled this guide to detail the causality behind experimental choices in S_NAr workflows, providing self-validating protocols that range from early-stage discovery to automated continuous flow.
Mechanistic Causality in S_NAr with Spirocyclic Amines
The S_NAr reaction proceeds via an addition-elimination mechanism. For highly hindered spirocyclic amines, the formation of the anionic Meisenheimer complex is the rate-limiting step. Because these amines are sterically demanding, the activation energy required to achieve the optimal trajectory for nucleophilic attack is elevated. Consequently, standard room-temperature conditions often fail, necessitating elevated temperatures, highly activated heteroaryl halides (e.g., fluoropyridines, chloropyrazines), or specialized biphasic solvent/base systems to drive the reaction forward (2)[2].
S_NAr addition-elimination mechanism forming the Meisenheimer complex.
Experimental Workflows & Protocol Design
To address varying degrees of steric hindrance and scale requirements, three distinct protocols are detailed below.
Decision matrix for scalable spirocyclic amine S_NAr workflows.
Protocol A: Standard Batch S_NAr (Discovery Scale)
Rationale: Polar aprotic solvents (DMSO, DMF, or MeCN) are selected to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing the amine's reactivity. Inorganic bases like K₂CO₃ act as acid scavengers to neutralize the generated HX, preventing the spirocyclic amine from protonating and becoming unreactive (3)[3].
Step-by-Step Methodology:
Preparation: In an oven-dried microwave vial, combine the heteroaryl halide (1.0 equiv) and the spirocyclic amine (1.2–1.5 equiv).
Base Addition: Add finely powdered anhydrous K₂CO₃ (3.0–5.0 equiv). Expert Insight: The high surface area of powdered K₂CO₃ is critical for efficient proton scavenging in heterogeneous mixtures.
Solvation: Suspend the mixture in anhydrous Acetonitrile or DMSO to achieve a 0.2 M concentration.
Reaction: Purge the vial with nitrogen, seal, and heat to 85–100 °C (or up to 150 °C under microwave irradiation) for 12–16 hours.
Self-Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the heteroaryl halide peak and the emergence of the product mass (M+H) confirms the forward reaction. Cool to room temperature, filter through a Celite pad to remove inorganic salts, and wash the filter cake with ethyl acetate. Concentrate and purify via flash chromatography.
Rationale: Heterogeneous batch reactions suffer from variable salt particle sizes and stirring issues on a large scale. Transitioning to a biphasic Schotten-Baumann system ensures the base is fully dissolved, providing consistent reaction kinetics. This approach was optimized for the decagram-scale synthesis of the SHP2 inhibitor GDC-1971, allowing the S_NAr product to be telescoped directly into subsequent deprotection steps without isolation (2)[2].
Step-by-Step Methodology:
Solvent System: Dissolve the heteroaryl chloride (1.0 equiv) and the spirocyclic amine salt (1.2 equiv) in 2-methyltetrahydrofuran (2-MeTHF).
Aqueous Base: Add an aqueous solution of K₃PO₄ (4.0 equiv). Expert Insight: The use of water (typically 0.3–0.5 vol % relative to organic solvent) is critical to solubilize the inorganic base while minimizing unwanted hydrolysis of the electrophile.
Reaction: Stir the biphasic mixture vigorously at 60–80 °C. High shear mixing is essential to maximize the interfacial surface area between the organic and aqueous layers.
Phase Separation: Upon completion (typically 3–10 hours), cool the mixture and allow the layers to separate. Discard the aqueous layer containing inorganic salts.
Self-Validation & Telescoping: Perform an HPLC assay on the organic layer. A purity of >93 A% confirms successful conditions. The organic layer can be directly subjected to acid-mediated deprotection without intermediate crystallization.
Rationale: Some spirocyclic amines are too sterically hindered to react under standard reflux conditions. Continuous flow chemistry allows safe access to super-heating (180–220 °C) by pressurizing the system above the solvent's boiling point. This method has been successfully utilized for the automated synthesis of complex spirocyclic tetrahydronaphthyridines (THNs) (4)[4].
Step-by-Step Methodology:
Feed Solution Preparation: Prepare a homogeneous solution of the spirocyclic amine and the heteroaryl halide in DMF or NMP. Add a soluble organic base (e.g., DIPEA, 1.5–3.0 equiv) to prevent line clogging from salt precipitation.
Reactor Priming: Prime a high-temperature tubular flow reactor (e.g., Vapourtec R-series) with the system solvent and set the back-pressure regulator (BPR) to 100–150 psi to maintain the liquid phase.
Execution: Pump the feed solution through the heated reactor coil set to 180–220 °C. Adjust the flow rate to achieve a residence time (t_R) of exactly 20 minutes.
Self-Validation & Collection: Implement an in-line UV-Vis flow cell prior to the collection vessel to continuously monitor steady-state conversion. Route the reactor out-stream through a cooling loop before passing the BPR.
Purification: Direct the continuous stream into an automated preparative HPLC system for immediate isolation.
Quantitative Data Summary
Protocol Type
Typical Reagents / Base
Primary Solvent
Operating Temp
Residence/Reaction Time
Average Yield
Key Advantage
A. Standard Batch
K₂CO₃ or Cs₂CO₃
DMSO, DMF, or MeCN
85–150 °C
12–16 hours
60–85%
Broad substrate scope; easy setup.
B. Biphasic Schotten-Baumann
Aq. K₃PO₄
2-MeTHF / Water
60–80 °C
3–10 hours
>85%
Scalable; prevents salt precipitation; telescope-ready.
C. Continuous Flow
DIPEA (Soluble)
DMF or NMP
180–220 °C
20 minutes
45–98%
Overcomes extreme steric hindrance; automated.
References
UNIVERSITÀ DEGLI STUDI DI PAVIA - Synthesis of sp2-sp3 hybrid fragments (General procedure A: Nucleophilic aromatic substitution)
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines
Source: Asynt / Nature Communications Chemistry
URL
Spirocyclic Piperidines in Drug Discovery
Source: PharmaBlock
URL
Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade
Source: Organic Process Research & Development - ACS Publications
URL
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethoxy-7-azaspiro[3.5]nonane
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges in t...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges in the synthesis of 2,2-dimethoxy-7-azaspiro[3.5]nonane. This guide is designed to provide practical, experience-driven solutions to help you improve yield, simplify purification, and ensure the overall success of your synthesis.
Introduction
2,2-Dimethoxy-7-azaspiro[3.5]nonane is a valuable spirocyclic building block in medicinal chemistry, offering a rigid three-dimensional scaffold that can enhance the pharmacological properties of drug candidates.[1][2] The synthesis of such spirocycles, however, can be challenging due to the presence of a quaternary carbon and the need to control stereochemistry.[1][3] This guide will address common issues encountered during its synthesis, which typically involves the formation of a ketal-protected cyclobutanone moiety attached to a piperidine ring.[4]
FAQ 1: My overall yield is consistently low. Which steps are most critical for optimization?
Low yields in multi-step syntheses are a common problem. For the synthesis of 2,2-dimethoxy-7-azaspiro[3.5]nonane, several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.[5]
Critical Steps for Optimization:
Spirocyclization: The initial formation of the spirocyclic core is often a low-yielding step. Factors to consider include incomplete reaction, decomposition of starting materials, or catalyst inactivity.[5] It is crucial to monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR.[5]
Reductive Amination: If your route involves the reductive amination of a ketone precursor, side reactions can be a significant issue. A common side reaction is the formation of a secondary amine byproduct from the reaction of the newly formed primary amine with another molecule of the ketone.[6] Using a large excess of the ammonia source can help to favor the formation of the primary amine.[6]
Workup and Purification: Product loss during workup and purification can significantly impact the overall yield. Ensure efficient extraction and consider potential solubility of the product in the aqueous layer.[5]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
FAQ 2: I am having difficulty with the reductive amination step. What are the best practices?
Reductive amination is a powerful tool for forming amines, but it requires careful control to avoid side reactions.[7]
Key Considerations for Reductive Amination:
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) because they are less likely to reduce the starting ketone or aldehyde.[7] NaBH(OAc)₃ is a good alternative to NaBH₃CN if there are concerns about cyanide in the waste stream.[7]
One-Pot vs. Stepwise Procedure: A one-pot procedure where the imine is formed and then reduced in situ can be efficient.[6][7] However, if side reactions are an issue, a stepwise approach (formation and isolation of the imine, followed by reduction) may provide better control.
pH Control: The formation of the imine is typically favored under slightly acidic conditions. However, the stability of the reducing agent must also be considered.
Comparative Table of Reducing Agents for Reductive Amination
Reducing Agent
Pros
Cons
NaBH(OAc)₃
Mild and selective for imines over ketones/aldehydes; less toxic than NaBH₃CN.[7]
Can be slower than other reagents.
NaBH₃CN
Highly selective for imines; effective in a one-pot procedure.[6][7]
Can reduce the starting aldehyde/ketone, leading to alcohol byproducts.[7]
FAQ 3: How can I improve the purification of the final product? It streaks on my silica gel column.
The basic nature of the amine in 2,2-dimethoxy-7-azaspiro[3.5]nonane can cause it to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and product loss.[8][9][10]
Strategies for Purifying Basic Amines:
Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel.[8][9]
Amine-Functionalized Silica: Using an amine-functionalized stationary phase can provide a much better purification environment for basic compounds, often allowing for the use of simpler solvent systems like hexane/ethyl acetate.[8][9]
Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase chromatography with a C-18 column can be a good option.[8][11] Running the separation at a higher pH will make the amine more lipophilic and increase its retention.[8]
Experimental Protocol: Purification using Amine-Functionalized Silica Gel
Column Packing: Prepare a slurry of amine-functionalized silica gel in the initial, non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of the amine-functionalized silica. Evaporate the solvent to obtain a free-flowing powder.
Elution: Carefully load the dried sample onto the top of the column and begin eluting with the mobile phase, gradually increasing the polarity.
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
FAQ 4: What is the role of the dimethoxy group, and can it be removed?
The 2,2-dimethoxy group is a ketal, which serves as a protecting group for a ketone at the 2-position of the cyclobutane ring.[4] This ketal is stable under many reaction conditions, allowing for chemical modifications to be made at the nitrogen atom of the piperidine ring without affecting the cyclobutanone.[4]
The ketal can be readily hydrolyzed under acidic conditions to reveal the ketone.[4] This resulting 7-azaspiro[3.5]nonan-2-one is a key intermediate for further functionalization, particularly for reactions involving the carbonyl group or the adjacent α-carbons.[4]
Deprotection Workflow
Caption: A simple workflow for the deprotection of the dimethoxy ketal.
References
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
ResearchGate. (n.d.). Challenges in the construction of C2-symmetric axially spirocyclic scaffolds. Retrieved from [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
ACS Publications. (2024, December 4). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. [Link]
CaltechAUTHORS. (2025, July 22). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]
French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
PubMed. (2018, May 1). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]
Technical Support Center: Preventing Acetal Hydrolysis in Acidic Conditions
Welcome to the Technical Support Center for acetal protecting group chemistry. This guide is designed for researchers and drug development professionals who need to troubleshoot, optimize, and safely isolate acetal-prote...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for acetal protecting group chemistry. This guide is designed for researchers and drug development professionals who need to troubleshoot, optimize, and safely isolate acetal-protected compounds without unwanted degradation.
Module 1: Mechanistic Fundamentals & FAQs (The "Why")
Q: Why do acetals spontaneously cleave in acidic media when they are completely stable to strong bases and nucleophiles?A: Acetals act chemically as diethers. Under neutral or basic conditions, the alkoxy groups are poor leaving groups, making them highly robust against strong bases, nucleophiles, and hydride reducing agents[1]. However, they are fundamentally incompatible with aqueous acid.
The cleavage of an acetal is the exact microscopic reverse of its formation. In an acidic environment, one of the acetal oxygen atoms becomes protonated, transforming a poor alkoxy leaving group into a highly labile alcohol. The expulsion of this alcohol is the rate-determining step, generating a highly electrophilic,2[2]. This intermediate is rapidly trapped by water to form a hemiacetal, which subsequently collapses into the parent carbonyl compound and a second equivalent of alcohol[3][4].
Stepwise mechanism of acid-catalyzed acetal hydrolysis to a carbonyl.
Q: How does the specific structure of my acetal affect its hydrolytic stability?A: The stability of the intermediate oxocarbenium ion directly dictates the hydrolysis rate[2].
Ketals vs. Acetals: Ketals (derived from ketones) hydrolyze significantly faster than acetals (derived from aldehydes) because the extra alkyl group stabilizes the resulting oxocarbenium ion via hyperconjugation and inductive effects[5].
Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) on the acetal carbon retard hydrolysis by destabilizing the oxocarbenium transition state[5].
Cyclic vs. Acyclic: Cyclic acetals (like 1,3-dioxolanes) are generally more stable than acyclic acetals (like dimethyl acetals) due to the entropic penalty associated with ring opening.
Module 2: Troubleshooting Scenarios (The "How-To")
Scenario A: My acetal deprotects during a standard aqueous workup. How do I prevent this?Solution: Standard distilled water and brine can be slightly acidic (pH ~5.5) due to dissolved atmospheric CO₂. When working with highly sensitive acetals, this mild acidity is enough to initiate hydrolysis. Always quench your reaction with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[6][7]. This ensures the aqueous layer remains basic (pH 8–10), completely arresting the protonation of the acetal oxygen.
Scenario B: I need to purify my acetal via silica gel chromatography, but it degrades on the column.Solution: Standard silica gel is inherently acidic (pH ~4.5–5.5) due to surface silanol groups. To prevent on-column hydrolysis, you must neutralize the stationary phase. Pre-treat the silica gel and run your column using an eluent system containing 1–2% (v/v) of a non-nucleophilic amine, such as 7[7]. Alternatively, switch to basic alumina as the stationary phase.
Scenario C: I must run a downstream reaction under mildly acidic conditions. Is there a more robust protecting group?Solution: If O,O-acetals are too labile for your synthetic sequence, consider switching to a thioacetal (e.g., a 1,3-dithiane). Sulfur is less basic than oxygen, meaning thioacetals resist protonation and are markedly stable under standard Brønsted acid conditions[1][8]. They require specific thiophilic Lewis acids or oxidative conditions for deprotection.
Module 3: Quantitative Stability Data
The following table summarizes the dramatic effect that pH and structural modifications have on the hydrolytic half-life of acetals.
Sulfur is less basic than oxygen; poor protonation prevents cleavage.
Module 4: Self-Validating Experimental Protocols
Protocol 1: Acetal Protection with Thermodynamic Water Removal
Causality: Acetal formation is an equilibrium process. To prevent premature hydrolysis and drive the reaction to completion, water must be continuously removed from the system[3].
Charge the Flask: To a dry round-bottom flask, add the ketone/aldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene (0.2 M)[10].
Apparatus Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.
Reflux & Validate: Heat the mixture to reflux (110°C). Validation Checkpoint: The visual accumulation of water in the side-arm of the Dean-Stark trap confirms the forward progression of the reaction[10].
Cooling: Once water ceases to collect (typically 2–12 hours), cool the mixture to room temperature.
Critical Quench: Immediately transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the p-TsOH catalyst. Failure to neutralize the acid will cause the acetal to revert to the ketone upon exposure to ambient moisture during isolation[10].
Protocol 2: Safe Aqueous Workup and Silica Gel Purification
Causality: Preventing hydrolysis requires maintaining a strictly basic environment from the moment the reaction is quenched until the product is isolated.
Experimental workflow for preserving acetal protecting groups during workup.
Quench: Upon reaction completion, cool the mixture to 0°C. Add cold saturated aqueous NaHCO₃ dropwise.
Validate pH: Validation Checkpoint: Use pH paper to test the aqueous layer. It must read pH > 8[7]. If it does not, add more NaHCO₃.
Extraction: Extract the organic layer and wash with brine (pH adjusted to 8 with a drop of saturated NaHCO₃).
Drying: Dry over anhydrous K₂CO₃. Causality: Avoid MgSO₄ if the acetal is highly sensitive, as MgSO₄ can act as a mild Lewis acid and initiate trace hydrolysis.
Chromatography Preparation: Prepare the chromatography eluent with 1% v/v triethylamine (Et₃N)[7].
Column Validation: Pack the silica gel column using the Et₃N-doped solvent. Validation Checkpoint: Collect the first column volume and verify the pH is > 7 before loading the acetal sample.
References
1.[8] Lecture 9: Acetals - bham.ac.uk - 8
2.[3] Acetals Formation and Hydrolysis - organicchemistrytutor.com -3
3.[4] Hydrates, Hemiacetals, and Acetals - masterorganicchemistry.com - 4
4.[1] 17.8: Acetals as Protecting Groups - libretexts.org - 1
5.[6] Isobutyraldehyde Diethyl Acetal - benchchem.com - 6
6.[2] Substituent Effects on the pH Sensitivity of Acetals and Ketals - nih.gov - 2
7.[5] 2.2 O,O-Acetals - thieme-connect.de - 5
8.[9] Carbonyl Protecting Groups - Stability - organic-chemistry.org -9
9.[7] Ethyl 3,4-dimethoxyphenylacetate - benchchem.com - 7
10.[10] 3-Methylbenzenesulfonic Acid - benchchem.com - 10
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Spiro Amines
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex pharmaceutical intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex pharmaceutical intermediates. Spirocyclic amines are highly prized in drug discovery for their ability to project functional groups into three-dimensional space, improving target binding and metabolic stability. However, their rigid, orthogonal ring systems create a dense steric shield around the nitrogen lone pair, drastically reducing their nucleophilicity and coordination efficiency.
This guide bypasses generic advice to provide deep, mechanistically grounded troubleshooting strategies for when your spiro amines fail to react.
Part 1: The Mechanistic Bottleneck
Before adjusting equivalents or boiling your reaction, you must diagnose the specific elementary step where your reaction is failing.
Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My Buchwald-Hartwig amination of a spiro amine is stalling at <10% conversion. I am using Pd2(dba)3 and Xantphos. What is the mechanistic bottleneck?
Causality: In sterically hindered amines, the bottleneck is rarely the oxidative addition of the aryl halide; it is the reductive elimination step from the Pd(II)-aryl-amido complex[1]. The rigid steric bulk of the spiro system prevents the nitrogen and aryl groups from achieving the necessary cis-geometry required for C-N bond formation. Furthermore, less bulky ligands allow primary/secondary amines to form stable, off-cycle bis-amido complexes that irreversibly trap the palladium catalyst[1].
Solution: You must switch to a ligand that exerts massive steric pressure on the palladium center to force the reductive elimination. Bulky N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPentCl[2] or conformationally flexible alkyl phosphines like Trineopentylphosphine (TNpP)[3] are specifically designed to push sterically demanding substrates off the metal center.
Q2: I am attempting a reductive amination with a spiro amine and a ketone, but I only recover starting materials. Standard NaBH(OAc)3 is failing.
Causality: Reductive amination requires the initial nucleophilic attack of the amine onto the carbonyl carbon to form a hemiaminal, which dehydrates to an iminium ion. The spiro-ring system creates a severe steric clash with the carbonyl substituents, making the initial attack thermodynamically unfavorable. If the iminium ion never forms, the hydride donor has nothing to reduce.
Solution: You must force the condensation step before adding the reductant. Utilize a strong, oxophilic Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4) to activate the carbonyl and scavenge the resulting water. Alternatively, bypass the imine entirely by utilizing a Ru(0)-catalyzed sequential C-H arylation/hydrosilylation protocol[4].
Q3: When coupling my spiro amine with an aryl bromide, I observe significant hydrodehalogenation (Ar-H) instead of the desired C-N coupled product.
Causality: Hydrodehalogenation is a symptom of a stalled catalytic cycle. Because the reductive elimination is slow, the long-lived Pd(II)-aryl species has time to undergo
-hydride elimination (if your amine has -protons) or abstract a proton from the solvent/base.
Solution: Switch your base. Strong alkoxide bases (like NaOtBu) can exacerbate side reactions when coupling is slow. Switch to a milder base like Na-BHT or Cs2CO3[2]. Additionally, utilize a highly active pre-catalyst like CataCXiumA Pd G6, which prevents the formation of unreactive bisphosphine Pd(0) species that slow down the cycle[5].
Part 3: Diagnostic Workflow
Diagnostic workflow for troubleshooting sterically hindered spiro amine reactivity.
Part 4: Quantitative Data & Reagent Selection
Table 1: Optimal Ligand/Catalyst Selection for Hindered Spiro Amines
Ligand / Pre-catalyst
Ligand Class
Key Mechanistic Advantage
Optimal Base
Ref
Pd-PEPPSI-IPentCl
NHC
High steric bulk facilitates reductive elimination; resists poisoning by basic nitrogens.
Use this protocol when standard Pd2(dba)3/BINAP systems yield <10% product.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), spiro amine (1.2 equiv), Pd-PEPPSI-IPentCl (2 mol%), and Na-BHT (1.5 equiv).
Solvent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME) to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.
Reaction: Remove from the glovebox and stir at 80 °C for 12–24 hours.
Self-Validation Checkpoint: Monitor the color of the reaction mixture. A transition from the initial yellow/orange to a deep, homogeneous red/brown indicates the successful activation of the PEPPSI pre-catalyst into the active Pd(0) species. Warning: If the solution turns black and a dark precipitate forms (palladium black), catalyst decomposition has occurred—likely due to oxygen ingress or an incompatible functional group.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for purification.
Use this protocol when direct treatment with NaBH(OAc)3 fails to yield the alkylated spiro amine.
Imine Formation: In a dry flask under argon, dissolve the spiro amine (1.0 equiv) and the ketone/aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add Ti(OiPr)4 (1.5 equiv) dropwise at room temperature.
Condensation: Stir the mixture at room temperature (or up to 60 °C for extremely hindered ketones) for 12 hours.
Self-Validation Checkpoint: Before proceeding, remove a 50
L aliquot, dilute with CDCl3, and perform a quick IR or crude NMR. The disappearance of the C=O stretch (~1710 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) validates successful imine formation. Do not add the reductant until this conversion is confirmed.
Reduction: Cool the mixture to 0 °C and add solid NaBH(OAc)3 (2.0 equiv) in portions. Stir for an additional 6 hours at room temperature.
Quench: Carefully quench the reaction by adding 1M aqueous NaOH (Caution: gas evolution and precipitation of white TiO2 salts). Stir vigorously for 30 minutes, filter through Celite, and extract the aqueous layer with dichloromethane.
Part 6: References
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. nih.gov. 6
Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions. yorku.ca. 2
Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. chemrxiv.org. 5
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. acs.org. 3
Ruthenium(0)-Sequential Catalysis for the Synthesis of Sterically Hindered Amines by C–H Arylation/Hydrosilylation. rsc.org. 4
Development and application of palladium-catalyzed - carbon-nitrogen bond forming reactions. mit.edu. 1
Technical Support Center: Minimizing Side Reactions During Spirocycle Deprotection
Welcome to the Advanced Troubleshooting Guide for Spirocycle Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with spirocycle deprotection.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for Spirocycle Chemistry.
As a Senior Application Scientist, I frequently encounter researchers struggling with spirocycle deprotection. Spirocycles—molecules where two rings share a single sp3-hybridized carbon—possess immense 3D torsional strain. When you remove a protecting group (e.g., Boc, Cbz, or Acetals), the generation of transient intermediates (like carbocations, enolates, or oxocarbenium ions) can trigger strain-relief pathways. This often leads to frustrating side reactions such as ring-opening, epimerization, or complete skeletal rearrangement[1].
This guide provides field-proven, self-validating protocols to help you understand the causality behind these failures and maintain the structural integrity of your spirocyclic scaffolds.
FAQ 1: Acid-Mediated Ring Opening & Epimerization in Spiroacetals
Q: Why does my spiroacetal epimerize or completely degrade during standard N-Boc deprotection with TFA?
The Causality:
Spiroacetals and spiroketals are highly sensitive to acidic conditions. When exposed to strong acids like Trifluoroacetic acid (TFA), the spiroacetal oxygen is protonated. To relieve the inherent torsional strain of the spiro node, the C–O bond cleaves, forming an open-chain oxocarbenium ion. Upon re-closure, the molecule will often equilibrate to the thermodynamically favored anomer (causing epimerization) or react with trace water to undergo complete hydrolysis and degradation[2].
The Solution:
Avoid bulk aqueous or strong organic acids. Instead, utilize mild, non-acidic deprotection methods. Recent advancements have demonstrated that oxalyl chloride in methanol can selectively deprotect N-Boc groups at room temperature without degrading acid-sensitive functional groups[3]. Alternatively, continuous flow thermal deprotection completely eliminates the need for acid catalysts[4].
Acid-catalyzed spiroacetal ring opening and epimerization pathway.
Validation Metric: Track the reaction via LC-MS. You should observe the exact mass of the deprotected product without the appearance of M+18 (hydrolysis) or shifted retention times (epimerization).
Dissolve the Boc-protected spirocycle (1.0 eq) in anhydrous methanol (0.1 M concentration).
Slowly add oxalyl chloride (1.0 to 3.0 eq) dropwise at room temperature[3].
Stir the mixture for 1–4 hours. The electrophilic nature of oxalyl chloride facilitates Boc cleavage without generating a highly acidic bulk environment[3].
Concentrate the mixture under reduced pressure to yield the HCl salt of the target amine.
FAQ 2: Carbocation Alkylation (The tert-Butyl Cation Problem)
Q: I am seeing +56 Da adducts on my spirocyclic core after TFA-mediated Boc deprotection. How do I prevent this?
The Causality:
The cleavage of a tert-butyloxycarbonyl (Boc) group relies on the generation of a highly reactive tert-butyl cation. If your spirocycle contains electron-rich aromatic rings, thiols, or nucleophilic heteroatoms, this cation will act as an electrophile and alkylate your scaffold before it can eliminate to form volatile isobutylene gas.
The Solution:
You must introduce a "scavenger"—a sacrificial highly nucleophilic additive that outcompetes your spirocycle for the tert-butyl cation. For complex bis-spirocycles, specific scavengers like 2,4,6-collidine or 1-dodecanethiol are highly effective at preventing complex impurity profiles[5].
Quantitative Data: Scavenger Selection Guide
Scavenger
Target Reactive Species
Recommended Equivalents
Relative Quenching Efficiency
Application Notes
TIPS (Triisopropylsilane)
tert-Butyl cation
2.5 - 5.0 eq
High
Best general-purpose scavenger; generates volatile byproducts.
Anisole
tert-Butyl cation
5.0 - 10.0 eq
Baseline (1x)
Ideal for protecting electron-rich aromatic spiro-nodes.
1-Dodecanethiol
Soft cations
2.0 - 5.0 eq
Very High
Used in complex bis-spirocycles; requires a basic quench[5].
Water
Hard cations
2.5 - 5.0 eq
Low
Prevents sulfonation side-reactions but risks acetal hydrolysis.
Self-Validating Protocol: TFA/Scavenger Cocktail
Validation Metric: Mass spectrometry should show complete disappearance of the +56 Da (tert-butyl) and +96 Da (trifluoroacetyl) impurity peaks.
Prepare a quenching cocktail of TFA / Dichloromethane / TIPS / Water in a 47.5 : 47.5 : 2.5 : 2.5 (v/v) ratio.
Cool the spirocycle solution to 0 °C to control the initial exothermic protonation.
Add the cocktail dropwise. Keeping the temperature low initially controls the rate of cation generation, allowing the TIPS scavenger to efficiently trap the tert-butyl cations.
Warm to room temperature and stir for 1-2 hours.
Evaporate volatiles with a stream of N₂, then precipitate the pure amine salt with cold diethyl ether.
FAQ 3: Strain-Induced Skeletal Rearrangement
Q: My spiro-oxindole undergoes skeletal rearrangement during basic deprotection (e.g., Fmoc removal). Why does this happen?
The Causality:
Spiro-oxindoles and spiro-piperidines are highly susceptible to base-catalyzed degradation. Deprotonation at a position adjacent to the spiro node generates an enolate or carbanion. Because the spiro node is under severe steric strain, the molecule will readily undergo a retro-Mannich reaction or a Grob-type fragmentation to break the spiro C–C or C–N bond, permanently destroying the 3D architecture.
The Solution:
Avoid nucleophilic bases (like piperidine) which can participate in ring-opening conjugate additions. Instead, use non-nucleophilic bases (e.g., DBU) or bypass base-labile protecting groups entirely by designing orthogonal strategies (e.g., using Cbz groups removed via neutral Pd/C hydrogenolysis).
Decision tree for selecting Boc deprotection conditions in spirocycles.
References
George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.[Link]
Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963.[Link]
Venkatraman, S., & Reeves, J. T. (2025). Discovery and Chemical Development of BI 1181181 MZ: A Bis-Spirocyclic BACE-1 Inhibitor for the Treatment of Alzheimer's Disease. ACS Symposium Series, Vol. 1505, 59-95.[Link]
Hickmann, V., et al. (2010). Pd-Catalyzed Assembly of Spirooxindole Natural Products: A Short Synthesis of Horsfiline. The Journal of Organic Chemistry.[Link] (Referenced via ACS)
Craig, D., et al. (2008). A Reductive Cyclization Approach to Attenol A. PMC - NIH.[Link]
Section 1: Mechanistic Causality in Spirocyclic Amine Chromatography
Welcome to the Technical Support Center for the chromatographic separation of azaspiro[3.5]nonane and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chromatographic separation of azaspiro[3.5]nonane and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Spirocyclic amines are increasingly critical in modern drug discovery—often serving as metabolically stable bioisosteres for piperidines in targets like Fatty Acid Amide Hydrolase (FAAH) inhibitors[1]. However, the unique steric bulk and basicity of the azaspiro[3.5]nonane scaffold present distinct chromatographic challenges, primarily driven by secondary interactions with stationary phases.
This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind each experimental choice to ensure your purification workflows are robust, reproducible, and self-validating.
The fundamental challenge in separating azaspiro[3.5]nonane from its synthetic impurities lies in its highly basic secondary or tertiary nitrogen. When subjected to standard silica gel flash chromatography or conventional reversed-phase HPLC, this basic center acts as a strong hydrogen bond donor/acceptor.
If the stationary phase contains unreacted, acidic silanol groups (-SiOH), the amine will undergo a secondary ion-exchange interaction. This manifests chromatographically as severe peak tailing, shifting retention times, and irreversible sample adsorption[2]. To achieve baseline resolution between the target spirocycle and structurally similar impurities (such as ring-opened byproducts or transitional reduction olefins), you must thermodynamically suppress these silanol interactions[3][4]. This is achieved either by sterically blocking the silanols (using end-capped columns), chemically masking them (adding a competing base like triethylamine), or controlling the ionization state of the analyte via precise mobile phase pH adjustment[2].
Caption: Logical troubleshooting pathway for resolving peak tailing of basic amines.
Section 2: Troubleshooting Guides & FAQs
Q1: During the purification of 7-tert-butyl-1-azaspiro[3.5]nonane via silica gel flash chromatography, I am observing severe peak tailing and co-elution with unreacted starting materials. How can I resolve this?Answer: This is a classic symptom of basic amine interactions with acidic silica[5].
Causality: The silica gel surface is inherently acidic. The basic spiro-amine binds strongly, causing it to drag across the column.
Solution: You must alter the stationary phase environment. Pre-treat your silica column with 1-2% Triethylamine (TEA) in your mobile phase (e.g., Hexanes/Ethyl Acetate). The TEA acts as a sacrificial base, competitively binding to the acidic silanol sites so your target molecule can elute symmetrically. Alternatively, switch to basic alumina as the stationary phase.
Q2: My HPLC retention times for the azaspiro[3.5]nonane target are drifting between runs. What is the root cause?Answer: Retention time drift for ionizable compounds is almost always linked to mobile phase instability or inadequate column equilibration[2].
Causality: If you are using a volatile organic acid (like Trifluoroacetic acid or Formic acid) to control pH, evaporation from the solvent reservoir will gradually raise the pH over the course of the sequence. Because the retention of basic amines is highly sensitive to their ionization state, even a 0.2 pH shift will alter the retention factor (
).
Solution: Prepare fresh mobile phases daily. Ensure your column equilibration time is at least 10 column volumes (CV) between gradient runs to fully restore the initial hydration and pH state of the stationary phase[2].
Q3: After reducing my lactam intermediate with LiAlH₄, I have a mixture of the desired azaspiro[3.5]nonane, a ring-opened byproduct, and an olefinic impurity. Chromatography is failing to separate them. What is the best approach?Answer: Relying solely on chromatography for this complex mixture is inefficient. You must exploit the distinct physicochemical properties of the impurities first[3][5].
Causality: Over-reduction leads to non-polar olefinic impurities, while trace water or harsh conditions cause ring-cleavage[3][4]. The olefin is neutral, whereas the target and the ring-opened byproduct are basic.
Solution: Implement a pre-chromatographic acid-base extraction (See Protocol 1). This self-validating step will quantitatively remove the neutral olefin impurity into the organic waste, leaving only the basic amines for the final HPLC or flash chromatography polish[5].
Section 3: Quantitative Data Summary
To optimize your separation strategy, it is critical to understand the relative properties of the target molecule versus its common synthetic impurities.
Table 1: Impurity Profiling and Chromatographic Resolution Strategies
This protocol acts as a self-validating purification step. By monitoring the pH transitions, you physically force the target molecule to partition based on its ionizable nitrogen, effectively eliminating neutral impurities before they ever reach a chromatography column[5].
Dissolution: Dissolve the crude azaspiro[3.5]nonane mixture (e.g., 1.0 g) in 50 mL of ethyl acetate.
Acidic Wash (Target Capture): Transfer the solution to a separatory funnel. Wash with 1M HCl (2 x 25 mL).
Causality: The basic azaspiro nitrogen protonates, forming a water-soluble hydrochloride salt that migrates to the aqueous layer. Neutral olefinic impurities remain in the organic phase[5].
Phase Separation: Collect the aqueous layer. Wash it once with 20 mL of fresh ethyl acetate to remove any residual neutral impurities. Discard the organic layers.
Basification (Target Release): Cool the aqueous layer in an ice bath to control exothermic neutralization. Slowly add 6M NaOH dropwise while stirring until the pH is > 12.
Causality: The amine is deprotonated back to its free base form, rendering it insoluble in the aqueous matrix[5]. Validation: The solution will turn cloudy as the free base precipitates or forms an emulsion.
Extraction: Extract the alkaline aqueous layer with dichloromethane (DCM) (3 x 30 mL).
Isolation: Combine the DCM extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-purified free base[5].
Caption: Workflow for pre-chromatographic acid-base extraction and purification.
Protocol 2: Reversed-Phase HPLC Method for Impurity Profiling
Use this method to separate the target spirocycle from closely related ring-opened impurities[2].
Column Selection: Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Causality: End-capping minimizes exposed acidic silanols, preventing secondary interactions with the basic spirocyclic amine[2].
Mobile Phase Preparation:
Solvent A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.7).
Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
Causality: Maintaining a pH at least one unit below the amine's pKa ensures it remains fully protonated, yielding a sharp, symmetrical peak[2].
Gradient Elution: Program a gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B.
Equilibration: Program a 5-minute re-equilibration at 5% B. Validation: Monitor column backpressure; it must stabilize before the next injection to prevent retention time drift[2].
Sample Preparation: Dilute the sample to ~1 mg/mL using the initial mobile phase composition (95:5 Water:MeCN) to prevent sample solvent mismatch, which causes peak fronting[2].
Detection: Monitor UV absorbance at 210 nm and 254 nm. For definitive validation, couple the system to a Mass Spectrometer (ESI+) to identify the molecular ion peak of the target and any ring-opened byproducts[2].
References
Google Patents - Synthesis method of drug intermediate 7-oxo-2-azaspiro[3.5] nonane.
PubMed / Bioorg Med Chem Lett. - Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Available at: [Link]
Technical Support Center: Stability of 2,2-Dimethoxy-7-azaspiro[3.5]nonane in Solution
Introduction: A Tale of Two Functional Groups 2,2-Dimethoxy-7-azaspiro[3.5]nonane is a valuable three-dimensional building block in modern medicinal chemistry. Its rigid, non-planar azaspirocyclic scaffold allows for pre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Tale of Two Functional Groups
2,2-Dimethoxy-7-azaspiro[3.5]nonane is a valuable three-dimensional building block in modern medicinal chemistry. Its rigid, non-planar azaspirocyclic scaffold allows for precise vectoral placement of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][2] The utility of this compound hinges on the interplay between its two key functionalities: a nucleophilic secondary amine at the 7-position, which is a prime handle for derivatization, and a dimethyl ketal at the 2-position.[3]
The ketal serves as a protecting group for a ketone, allowing for selective chemistry to be performed on the nitrogen atom.[3] However, the stability of this ketal is highly dependent on the solution's pH. This guide provides a comprehensive overview of the stability profile of 2,2-Dimethoxy-7-azaspiro[3.5]nonane, offering troubleshooting advice and detailed protocols to help researchers navigate the experimental challenges associated with this versatile scaffold.
Frequently Asked Questions: The Chemical Foundation of Stability
This section addresses the core principles governing the stability of 2,2-Dimethoxy-7-azaspiro[3.5]nonane.
Q1: What is the primary stability concern when working with 2,2-Dimethoxy-7-azaspiro[3.5]nonane?
The principal stability issue is the acid-lability of the 2,2-dimethoxy (dimethyl ketal) group.[3] While the azaspiro[3.5]nonane core is chemically robust, the ketal is susceptible to hydrolysis under acidic conditions, which converts it to the corresponding ketone, 7-azaspiro[3.5]nonan-2-one.[3][4] This degradation is often unintended and can lead to complex reaction mixtures and purification challenges.
Q2: What is the mechanism of degradation in an acidic solution?
The degradation proceeds via a well-established acid-catalyzed hydrolysis mechanism.[5][6] The process is initiated by the protonation of one of the methoxy oxygen atoms, converting it into a good leaving group (methanol). The departure of methanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxocarbenium ion.[4] This intermediate is the rate-determining step of the reaction.[4][6] A water molecule then attacks this electrophilic species, and subsequent deprotonation yields the final ketone product.
Caption: Acid-catalyzed hydrolysis of the dimethyl ketal.
Q3: Under what conditions is the compound generally stable?
2,2-Dimethoxy-7-azaspiro[3.5]nonane is stable under neutral and basic conditions.[4][5][6] The ketal functional group is resistant to hydrolysis in the absence of an acid catalyst. Therefore, reactions involving bases (e.g., sodium hydroxide, potassium carbonate, triethylamine) or those performed in neutral, anhydrous solvents can be conducted without significant degradation of the ketal.
Q4: How does solvent choice impact stability?
Protic solvents (water, methanol, ethanol) can participate in the hydrolysis reaction, especially under acidic conditions. While the presence of water is necessary for the final step of hydrolysis, using anhydrous solvents is a best practice for reactions where ketal stability is critical, as it minimizes the risk of unintended degradation from trace acidic impurities.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems that researchers may encounter during their experiments.
Scenario 1: Unexpected Ketone Formation During N-Functionalization
Problem: "I am performing an N-alkylation reaction with an alkyl halide, and my LC-MS analysis shows two major products: my desired N-alkylated product and a significant amount of the N-alkylated ketone. What happened?"
Root Cause Analysis: N-alkylation reactions can generate a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid can catalyze the hydrolysis of the ketal, especially if the reaction is heated or run for an extended period. Similarly, using reagents that are sold as hydrochloride salts without prior neutralization will introduce acid into the reaction.
Solutions:
Add a Non-Nucleophilic Base: Incorporate a stoichiometric excess of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge any acid generated during the reaction.
Use Carbonate Bases: For many reactions, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective and will ensure the reaction medium remains basic.
Monitor the Reaction: Keep reaction times and temperatures to a minimum. Monitor the reaction by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing prolonged exposure to potentially acidic conditions.
Scenario 2: Degradation During Chromatographic Purification
Problem: "My reaction mixture was clean, but after purification on a silica gel column, my final product is contaminated with the ketone analog. Why did this occur?"
Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[7] This acidic environment is sufficient to cause the hydrolysis of the sensitive ketal group as the compound passes through the column.[7]
Solutions:
Neutralize the Eluent: Add a small amount of a basic modifier, typically 0.5-1% triethylamine or ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel and prevent on-column degradation.
Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography. Alternatively, reversed-phase HPLC using a high-pH stable column (e.g., C18) with a buffered mobile phase (e.g., ammonium bicarbonate at pH 8-9) is an excellent option for purification.
Avoid Chromatography: If possible, purify the product by crystallization or distillation to avoid contact with acidic stationary phases altogether.
Caption: Troubleshooting logic for unexpected ketone formation.
Data Summary & Protocols
Table 1: Stability Profile of 2,2-Dimethoxy-7-azaspiro[3.5]nonane
This table summarizes the expected stability of the compound under common laboratory conditions. These are illustrative and actual rates will depend on concentration, temperature, and specific co-solvents.
Condition
Solvent
Temperature
Time (24h)
Expected Outcome
Acidic
0.1 M HCl
Water
25 °C
< 1 hour
>99% conversion to 7-azaspiro[3.5]nonan-2-one
Trifluoroacetic Acid (TFA)
DCM
25 °C
< 2 hours
Complete conversion to the ketone
Neutral
Phosphate Buffered Saline (PBS), pH 7.4
Water
25 °C
24 hours
<1% degradation observed
Methanol (anhydrous)
N/A
25 °C
24 hours
Stable, assuming no acid contaminants
Basic
0.1 M NaOH
Water
50 °C
24 hours
No significant degradation of the ketal observed
10% K₂CO₃
Water
25 °C
24 hours
Stable
Experimental Protocols
Protocol 1: Forced Degradation Study via Acidic Hydrolysis
This protocol is a standard method to confirm the acid-lability of the compound and to generate the ketone standard for analytical purposes, a key step in drug development stability testing.[8][9]
Preparation: Prepare a 1 mg/mL stock solution of 2,2-Dimethoxy-7-azaspiro[3.5]nonane in acetonitrile. Prepare a 0.2 M aqueous solution of hydrochloric acid.
Initiation: In a clean vial, combine 0.5 mL of the stock solution with 0.5 mL of the 0.2 M HCl solution to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
Incubation: Stir the reaction mixture at room temperature (approx. 25 °C).
Time-Point Sampling: At t = 0, 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot of the reaction mixture.
Quenching: Immediately quench the degradation by diluting the aliquot into 950 µL of a 90:10 water:acetonitrile solution containing 0.2% ammonium hydroxide to neutralize the acid.
Analysis: Analyze the quenched samples by LC-MS to determine the percentage of the parent compound remaining and the percentage of the ketone product formed.
Protocol 2: General LC-MS Method for Stability Monitoring
This method is suitable for monitoring reaction progress and assessing the stability of the ketal group under basic or neutral conditions.
Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.[7]
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (ensures basic pH to protect the ketal).
Mobile Phase B: Acetonitrile + 0.1% Ammonium Hydroxide.
Gradient:
0-0.5 min: 5% B
0.5-3.0 min: 5% to 95% B
3.0-3.5 min: 95% B
3.5-3.6 min: 95% to 5% B
3.6-4.0 min: 5% B
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
MS Detection: Electrospray Ionization in Positive Mode (ESI+).
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC.
Lecture 9: Acetals.
Spirocycles in Drug Discovery. o-re-g.com.
Well-established mechanism of the hydrolysis of acetals and ketals.
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS.
10.4: Acetals and Ketals. Chemistry LibreTexts.
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.
Determination of azaspiracids in shellfish using liquid chromatography/tandem electrospray mass spectrometry. PubMed.
Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions. Benchchem.
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
13C NMR Chemical Shift Assignment in Spiro[3.5]nonane Acetals: A Comparative Guide to Predictive Software vs. Empirical Data
Spirocyclic scaffolds, particularly spiro[3.5]nonanes, are increasingly utilized in modern drug discovery to increase the sp3 carbon fraction of drug candidates, thereby improving solubility and metabolic stability. Howe...
Author: BenchChem Technical Support Team. Date: March 2026
Spirocyclic scaffolds, particularly spiro[3.5]nonanes, are increasingly utilized in modern drug discovery to increase the sp3 carbon fraction of drug candidates, thereby improving solubility and metabolic stability. However, the unique structural topology—a highly strained cyclobutane ring orthogonally fused to a cyclohexane ring at a single quaternary carbon—creates complex transannular shielding effects. When functionalized as acetals, the precise assignment of 13C NMR chemical shifts becomes a non-trivial task [2].
This guide objectively compares three distinct methodologies for determining the 13C NMR shifts of a complex model compound, spiro[3.5]nonan-7-one ethylene acetal :
Empirical Acquisition (The Experimental Ground Truth)
Heuristic Prediction (Database-driven software like ChemDraw/Mnova)
Quantum Mechanical Calculation (DFT-GIAO)
Methodological Workflows
Experimental vs. computational workflow for 13C NMR assignment.
Experimental Acquisition Protocol (The Baseline)
To establish a self-validating ground truth, the physical sample must be analyzed under strictly controlled parameters.
Step 1: Sample Preparation. Dissolve 20 mg of highly purified spiro[3.5]nonan-7-one ethylene acetal in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl3 is selected because its characteristic triplet (77.16 ppm) does not overlap with the expected aliphatic or acetal carbon signals (15–110 ppm). The inclusion of TMS acts as a self-validating internal standard, anchoring the spectrum exactly at 0.0 ppm to eliminate magnetic drift errors.
Step 2: Acquisition. Acquire the spectrum on a 400 MHz spectrometer (101 MHz for 13C) using a WALTZ-16 decoupling sequence to remove 1H-13C scalar couplings.
Step 3: Parameter Optimization. Set the relaxation delay (D1) to 2.0 seconds.
Causality: Quaternary carbons—specifically the spiro center (C4) and the acetal carbon (C7)—lack attached protons, resulting in significantly longer T1 relaxation times. A standard 1.0 s delay leads to severe signal attenuation; extending D1 to 2.0 s ensures complete relaxation, allowing for quantitative integration and a high signal-to-noise ratio for these critical nodes.
Heuristic Prediction Protocol
Commercial software predictors utilize Hierarchical Organisation of Spherical Environments (HOSE) codes and linear additivity rules.
Step 1: Input the 2D structure into the prediction software.
Step 2: Execute the 13C prediction algorithm.
Causality of Error: HOSE codes predict chemical shifts by matching the local atomic environment of the query molecule to empirical databases. Because highly strained spiro[3.5]nonanes are statistically underrepresented in standard libraries, the algorithm defaults to simpler, less strained fragments (e.g., isolated cyclobutanes). This fundamental limitation causes the software to fail in accounting for the specific orthogonal strain and anisotropic effects of the spiro center.
Quantum Mechanical Protocol (DFT-GIAO)
Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbitals (GIAO) provides a rigorous, first-principles approach to NMR prediction.
Logical pipeline for DFT-GIAO NMR chemical shift prediction.
Step 1: Conformational Search. Utilize the MMFF94 force field to identify the global energy minimum. This self-validates the starting geometry, ensuring the cyclohexane ring is in its lowest-energy chair conformation.
Step 2: Geometry Optimization. Optimize the 3D geometry at the B3LYP/6-31G(d) level of theory.
Step 3: NMR Tensor Calculation. Calculate the isotropic shielding tensors using the mPW1PW91/6-311+G(2d,p) functional with the IEFPCM implicit solvent model for CHCl3.
Causality: The mPW1PW91 functional is specifically parameterized to provide an exceptional cost-effectiveness ratio for magnetic shielding tensors, outperforming standard B3LYP for rigid, strained aliphatic systems [3].
Step 4: Linear Scaling. Raw isotropic shielding values systematically deviate from experimental shifts. We apply empirically derived linear scaling factors to correct these systematic DFT errors, mapping the calculated tensors to the experimental ppm scale [1].
Comparative Data Analysis
The table below summarizes the quantitative performance of the two predictive products against the experimental ground truth for spiro[3.5]nonan-7-one ethylene acetal.
Carbon Position
Structural Environment
Experimental (ppm)
Heuristic Prediction (ppm)
Heuristic Error (Δδ)
DFT-GIAO Prediction (ppm)
DFT-GIAO Error (Δδ)
C1, C3
Cyclobutane CH2 (adjacent to spiro)
32.5
28.0
-4.5
32.1
-0.4
C2
Cyclobutane CH2 (distal)
15.2
18.0
+2.8
15.6
+0.4
C4
Quaternary Spiro C
38.0
35.0
-3.0
38.5
+0.5
C5, C9
Cyclohexane CH2 (adjacent to spiro)
31.0
33.0
+2.0
30.8
-0.2
C6, C8
Cyclohexane CH2 (adjacent to acetal)
34.5
34.0
-0.5
34.7
+0.2
C7
Quaternary Acetal C
108.5
109.0
+0.5
108.2
-0.3
C10, C11
Ethylene Glycol CH2
64.2
64.5
+0.3
64.1
-0.1
Overall Performance
Root Mean Square Deviation (RMSD)
0.00
—
2.44 ppm
—
0.33 ppm
Discussion of Product Performance
The Heuristic Method yields a high Root Mean Square Deviation (RMSD) of 2.44 ppm. It severely underestimates the deshielding of the cyclobutane carbons (C1, C3) adjacent to the spiro center (Δδ = -4.5 ppm). This exposes a critical vulnerability: database-driven predictors cannot accurately interpolate the steric compression and bond-angle distortions inherent to the spiro[3.5] core.
Conversely, the DFT-GIAO Method achieves an exceptional RMSD of 0.33 ppm. By explicitly calculating the electronic structure from first principles, DFT accurately captures the transannular interactions and the precise strain of the spirocyclic system. When properly scaled, it provides a near-perfect match to the experimental data, validating its use as a highly reliable predictive product for complex structural elucidation.
References
Pierens, G. K. (2014). 1H and 13C NMR scaling factors for the calculation of chemical shifts in commonly used solvents using density functional theory.
Tsurumi, F., et al. (2018). Spiro[3.5]nonenyl Meroterpenoid Lactones, Cryptolaevilactones G–L, an Ionone Derivative, and Total Synthesis of Cryptolaevilactone M from Cryptocarya laevigata.
Costa, F. L. P., et al. (2017). Very Fast and Surprisingly Accurate GIAO-mPW1PW91/3-21G//PM7 Scaling Factor for 13C NMR Chemical Shifts Calculation. Advanced Science, Engineering and Medicine.
Comparative
The Lipophilicity Paradox: LogP Causality and Physicochemical Profiling
Escaping Flatland: A Comparative Guide to Spiro[3.5]nonane vs. Piperidine in Drug Design As the pharmaceutical industry continues to push beyond planar, sp2-rich aromatic systems, saturated heterocycles have become the c...
Author: BenchChem Technical Support Team. Date: March 2026
Escaping Flatland: A Comparative Guide to Spiro[3.5]nonane vs. Piperidine in Drug Design
As the pharmaceutical industry continues to push beyond planar, sp2-rich aromatic systems, saturated heterocycles have become the cornerstone of modern drug discovery. Piperidine has long been the workhorse of this "escape from flatland." However, its conformational flexibility and susceptibility to cytochrome P450 (CYP450) mediated metabolism often present significant developmental hurdles.
To overcome these limitations, medicinal chemists have increasingly turned to spirocyclic bioisosteres. Among these, the 7-azaspiro[3.5]nonane scaffold offers a highly rigidified, three-dimensional architecture. This guide provides an objective, data-driven comparison of piperidine and spiro[3.5]nonane, focusing on their lipophilicity (LogP) profiles, metabolic stability, and practical implementation in the laboratory.
When replacing a piperidine ring with a spirocyclic analog, the most immediate physicochemical shift occurs in the molecule's lipophilicity. There is a well-documented "azaspiroheptane paradox" in medicinal chemistry: replacing a piperidine with a smaller 2-azaspiro[3.3]heptane often lowers the distribution coefficient (LogD) at physiological pH due to a significant increase in the basicity (pKa) of the nitrogen atom, despite the addition of a carbon atom[1].
However, the spiro[3.5]nonane system behaves differently. By fusing a cyclobutane ring to the piperidine core, the scaffold adds substantial hydrocarbon bulk (three additional carbon atoms relative to piperidine). This aliphatic expansion dominates the physicochemical profile, leading to a net increase in the intrinsic partition coefficient (LogP)[2].
Quantitative Comparison Table
Physicochemical Property
Piperidine Core
7-Azaspiro[3.5]nonane Core
Structural Causality & Rationale
Calculated LogP (cLogP)
~0.84
~2.10
The addition of the spiro-fused cyclobutane ring increases the lipophilic surface area, driving up the baseline LogP.
Conformational Flexibility
High
Low
Piperidine undergoes rapid chair-chair interconversions; the spiro-fusion locks the heterocycle into a rigidified conformation.
Vector Orthogonality
Planar-leaning
Highly Orthogonal
The spiro quaternary carbon forces the two rings into perpendicular planes, allowing substituents to access deep, 3D binding pockets.
Metabolic Hotspots
High (C2, C6, N-oxidation)
Reduced
The spiro quaternary carbon sterically shields adjacent C-H bonds from CYP450-mediated alpha-oxidation.
The Pharmacological Trade-Off: Why Accept the Lipophilicity Penalty?
In drug design, increasing LogP is generally avoided as it correlates with poor aqueous solubility and higher off-target toxicity. Why, then, do researchers intentionally utilize the more lipophilic spiro[3.5]nonane scaffold? The answer lies in Ligand Lipophilicity Efficiency (LLE) .
If the rigid 3D vectorization of the spiro[3.5]nonane scaffold allows a ligand to perfectly engage a target receptor, the resulting gain in potency (pIC50) often vastly outpaces the lipophilicity penalty. For example, in the development of ASH1L inhibitors, replacing a flexible amine with a spiro-piperidine (azaspiro[3.5]nonane) derivative successfully locked the molecule into the active conformation required to reach the LMI pocket, yielding sub-micromolar inhibitory activity[3]. Similarly, this scaffold has been instrumental in developing highly potent GPR119 agonists for type 2 diabetes, where the bulky, orthogonal geometry precisely matches the receptor's binding cleft[4].
Signaling pathway of GPR119 activation by spirocyclic agonists leading to insulin secretion.
Self-Validating Experimental Protocols
To accurately compare piperidine and spiro[3.5]nonane derivatives, the experimental workflows must be rigorously controlled. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Shake-Flask LC-MS/MS Method for LogP Determination
Causality Check: Why must we pre-saturate the solvent phases? Octanol and water are partially miscible. Failing to pre-saturate the solvents before the assay leads to phase volume shifts during equilibration, which artificially skews the final concentration calculations.
Phase Preparation: Vigorously stir equal volumes of ultra-pure water and n-octanol for 24 hours at 25°C to ensure mutual saturation. Separate the phases using a separatory funnel.
Sample Solubilization: Dissolve the test compound (piperidine or spiro[3.5]nonane derivative) in the pre-saturated n-octanol to a concentration of 1 mM.
Equilibration: Add equal volumes (e.g., 1 mL each) of the spiked n-octanol and pre-saturated water into a glass vial. Shake mechanically at 25°C for 60 minutes.
Separation: Centrifuge the vials at 3,000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.
Quantification & Validation: Analyze both phases via LC-MS/MS using an internal standard.
Self-Validation Step: Calculate the mass balance. The total mass of the compound quantified in the octanol phase plus the water phase must equal 100% (±5%) of the initial input mass. A lower recovery indicates non-specific binding to the vial walls or chemical instability, invalidating the LogP result.
Protocol B: In Vitro Liver Microsome Stability Assay
Causality Check: The primary hypothesis for utilizing a spiro[3.5]nonane is to block CYP450 metabolism. To prove this, we must rule out compound degradation caused by chemical instability in the buffer.
Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard.
Control Reactions (Self-Validation):
Minus-NADPH Control: Run a parallel incubation lacking NADPH. If the compound depletes here, the degradation is non-CYP mediated (e.g., hydrolysis or thermal instability).
Positive Control: Run a known high-clearance drug (e.g., Verapamil) to confirm the enzymatic viability of the microsome batch.
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ().
Experimental workflow for the comparative validation of spirocyclic bioisosteres.
Conclusion
While piperidine remains a fundamental building block in medicinal chemistry, its spirocyclic counterpart, 7-azaspiro[3.5]nonane, offers a powerful alternative for advanced lead optimization. By strategically accepting a measurable increase in LogP, researchers can leverage the spirocycle's rigid 3D vectorization and metabolic shielding to generate highly potent, patentable, and metabolically robust drug candidates.
References
Cumming, Iain A., et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters, 2019. Available at: [Link]
Rogawski, David S., et al. "Structure-based development of novel spiro-piperidine ASH1L inhibitors." Journal of Medicinal Chemistry, 2024. Available at: [Link]
HPLC method development for azaspiro[3.5]nonane purity
Overcoming Peak Tailing in Spirocyclic Amines: A Comparative Guide to HPLC Method Development for Azaspiro[3.5]nonane Purity Azaspiro[3.5]nonane has emerged as a highly valuable spirocyclic building block in modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
Overcoming Peak Tailing in Spirocyclic Amines: A Comparative Guide to HPLC Method Development for Azaspiro[3.5]nonane Purity
Azaspiro[3.5]nonane has emerged as a highly valuable spirocyclic building block in modern drug discovery. Its inherent three-dimensionality allows medicinal chemists to improve a drug candidate's physicochemical properties, such as aqueous solubility and metabolic stability, compared to traditional flat aromatic scaffolds[1]. However, developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of azaspiro[3.5]nonane and its derivatives presents a significant analytical hurdle. As a strongly basic secondary amine with a pKa of approximately 9.5, it is highly susceptible to severe peak tailing, unpredictable retention, and irreversible adsorption on standard silica columns[2].
As an analytical scientist, overcoming these issues requires moving beyond trial-and-error gradient adjustments. This guide objectively compares stationary phase technologies and details a self-validating, high-pH method using hybrid silica to achieve optimal chromatographic performance.
The Mechanistic Challenge: Silanol Interactions
To solve peak tailing, we must first understand its causality. Peak asymmetry for basic amines is fundamentally a thermodynamic issue driven by secondary interactions[2].
Traditional Type-B silica columns contain residual surface silanol groups (-SiOH). When operating at a standard mid-range pH (5.0–7.0), these silanols ionize into negatively charged silanoxides (-SiO⁻). Simultaneously, the basic nitrogen of azaspiro[3.5]nonane remains fully protonated (positively charged). This creates a powerful cation-exchange retention mechanism that competes with the intended hydrophobic reversed-phase partitioning. Because these active silanol sites are limited in number, they quickly become saturated, leading to a non-linear adsorption isotherm and the characteristic "tail" on the chromatographic peak[2].
Logical relationship between mobile phase pH, amine ionization, and silanol interactions.
Comparative Analysis of Chromatographic Strategies
To establish a self-validating, robust purity method, we must neutralize this secondary electrostatic interaction. We compared three distinct column chemistries and mobile phase strategies:
1. Alternative 1: Traditional C18 at Low pH (Ion-Suppression)
Mechanism: Operating at pH 2.0–2.5 (e.g., using 0.1% Trifluoroacetic acid) fully protonates the amine but suppresses silanol ionization, effectively neutralizing the stationary phase[3].
Drawback: While tailing is somewhat reduced, the fully charged azaspiro[3.5]nonane becomes highly polar. This leads to poor retention (k' < 1) and potential co-elution with early-eluting polar impurities. Furthermore, strong ion-pairing agents like TFA cause severe signal suppression in LC-MS workflows.
2. Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Mechanism: Utilizes a polar stationary phase (bare silica or amide) with a highly organic mobile phase, retaining polar/charged compounds via water-layer partitioning.
Drawback: While excellent for the bare azaspiro[3.5]nonane scaffold, drug intermediates often contain lipophilic functional groups (e.g., halogens, aromatic rings) that drastically reduce HILIC retention predictability, making it a poor universal platform for purity screening.
Mechanism: Operating at pH 10.5–11.0 deprotonates the basic amine, rendering it completely neutral. This eliminates electrostatic interactions with silanols, maximizing hydrophobic retention and yielding perfectly symmetrical peaks[4].
Advantage: Standard silica dissolves rapidly above pH 8.0. However, organic-inorganic hybrid silica particles incorporate organic groups (like methyltriethoxysilane) directly into the silica matrix, protecting the porous shell from alkaline attack[3]. This allows stable, long-term operation at pH 11.5 without the loss of theoretical plates or column degradation[5].
Quantitative Performance Comparison
The following table summarizes the experimental performance of the three approaches when analyzing a crude azaspiro[3.5]nonane reaction mixture:
Performance Metric
Traditional C18 (pH 2.5)
HILIC (Bare Silica)
Hybrid C18 (pH 10.5)
Retention Factor (k')
0.8 (Poor)
4.5 (High)
5.2 (Optimal)
Tailing Factor ( @ 5%)
1.65 (Moderate tailing)
1.30 (Slight tailing)
1.05 (Symmetrical)
Theoretical Plates (N)
~8,500
~12,000
>18,000
Column Lifespan
>1000 injections
>1000 injections
>1000 injections
Method Predictability
High
Low (Matrix dependent)
High
Experimental Protocol: High-pH Hybrid C18 Method
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. The choice of buffer and column chemistry ensures the analyte remains neutral and the column remains intact.
Step-by-step HPLC method development workflow for basic spirocyclic amines.
Step-by-Step Methodology:
Mobile Phase Preparation:
Buffer (Mobile Phase A): Prepare a 10 mM Ammonium Bicarbonate solution in ultrapure water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide.
Causality: Ammonium buffers are volatile (ensuring LC-MS compatibility) and provide excellent buffering capacity at high pH, guaranteeing the azaspiro[3.5]nonane remains entirely in its free-base form[4].
Install a High-pH Stable Hybrid C18 column (e.g., Inertsil Hybrid-C18, 150 x 4.6 mm, 3.5 µm, 165 Å pore size)[4].
Flush the system with 50% B for 20 column volumes to clear storage solvents, then equilibrate at initial gradient conditions (5% B) until the pressure and UV baseline stabilize.
Sample Preparation:
Dissolve the azaspiro[3.5]nonane sample in a diluent matching the initial mobile phase conditions (5% MeCN in water).
Causality: Matching the diluent to the initial mobile phase prevents injection solvent effects, which can cause peak fronting or splitting. Target a working concentration of 0.5 mg/mL.
Gradient Elution & Detection:
Run a linear gradient from 5% B to 95% B over 15 minutes.
Detection: UV at 210 nm (or MS in positive ESI mode).
System Suitability Validation (Self-Validating Criteria):
Inject a standard resolution mix containing azaspiro[3.5]nonane and its primary regioisomer or a closely eluting starting material.
Acceptance Criteria: The tailing factor (
) must be calculated at 5% peak height and must be [2]. The resolution () between the main peak and the closest eluting impurity must be . If these criteria are met, the method is deemed thermodynamically stable and ready for sample analysis.
Conclusion
For basic spirocycles like azaspiro[3.5]nonane, fighting the compound's pKa at low pH is a losing battle in terms of retention and peak shape. By leveraging high-pH stable hybrid silica technologies, analytical scientists can operate above the analyte's pKa, transforming a difficult, tailing amine into a well-behaved, highly retained neutral molecule.
Navigating Metabolic Clearance: A Comparative Analysis of Spirocycles and Morpholines
In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency and selectivity. Among these, metabolic clea...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency and selectivity. Among these, metabolic clearance—the irreversible removal of a drug from the body—stands as a pivotal parameter influencing a compound's half-life, oral bioavailability, and overall therapeutic window. Medicinal chemists are increasingly turning to specific structural motifs to favorably modulate these properties. This guide provides an in-depth comparison of two popular heterocyclic scaffolds, spirocycles and morpholines, focusing on their respective impacts on metabolic clearance, supported by experimental data and established methodologies.
The Central Role of Metabolic Stability
A high rate of metabolic clearance often leads to a short in vivo half-life, requiring more frequent dosing and potentially leading to undesirable fluctuations in plasma concentrations. Conversely, an excessively low clearance rate can result in drug accumulation and an increased risk of toxicity. The "sweet spot" for metabolic stability is therefore a key objective in lead optimization. The primary site of drug metabolism is the liver, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, catalyze the biotransformation of xenobiotics.[1] Understanding how different molecular scaffolds interact with these metabolic enzymes is crucial for designing drug candidates with optimal pharmacokinetic profiles.
Morpholines: A Double-Edged Sword
The morpholine ring is a common and valuable scaffold in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as aqueous solubility and to serve as a versatile synthetic handle.[2][3] However, its impact on metabolic stability can be complex and context-dependent.
Metabolic Liabilities of the Morpholine Moiety
The carbons adjacent to the ring oxygen and nitrogen in the morpholine structure are susceptible to oxidation by CYP enzymes.[4] This metabolic "soft spot" can lead to several primary metabolic pathways:
Oxidation: Hydroxylation at the carbons alpha to the nitrogen or oxygen is a common metabolic route.[4][5]
N-dealkylation: If the morpholine nitrogen is substituted, enzymatic cleavage of this bond can occur.[4]
Ring Opening: Following an initial oxidation event, the morpholine ring can undergo cleavage, leading to more polar, linear metabolites that are readily excreted.[4][5][6]
For instance, the mTOR inhibitor PQR620, which contains two morpholine rings, was found to undergo rapid metabolism in humans primarily through oxidation of one of the morpholine moieties.[7] This highlights the potential for the morpholine ring to be a significant contributor to a compound's overall clearance.
Strategies to Enhance Morpholine Stability
When a morpholine-containing compound exhibits poor metabolic stability, several strategies can be employed:
Steric Hindrance: Introducing bulky substituents near the metabolic soft spots can sterically shield the ring from enzymatic attack.[4][8]
Bioisosteric Replacement: In some cases, replacing the morpholine ring with a more metabolically robust bioisostere is a viable strategy.[5] This is where spirocycles often come into play.
Spirocycles: A Gateway to Enhanced Metabolic Robustness
Spirocycles, characterized by two rings sharing a single common atom, have gained significant traction in medicinal chemistry for their ability to confer a range of desirable properties, including improved metabolic stability.[9][10][11] Their inherent three-dimensionality and increased fraction of sp3-hybridized carbons (Fsp3) generally correlate with improved physicochemical and pharmacokinetic profiles.[10][12]
The Metabolic Advantage of Spirocyclic Scaffolds
Several factors contribute to the often-observed lower metabolic clearance of spirocyclic compounds compared to their non-spirocyclic or even their monocyclic heterocyclic counterparts like morpholine:
Conformational Rigidity: The rigid nature of spirocyclic systems can lock the molecule into a conformation that is less favorable for binding to the active site of metabolic enzymes.[9][10]
Reduced Lipophilicity: Spirocycles often exhibit lower lipophilicity (LogD) compared to analogous structures, which can lead to reduced interaction with lipophilic CYP enzyme active sites.[13]
Blocking Metabolic Sites: The spirocyclic core can effectively block potential sites of metabolism on adjacent parts of the molecule.
A compelling example comes from a study comparing parent amino heterocycles (like piperidines and morpholines) with their corresponding spirocyclic analogues incorporating an oxetane ring. The spirocyclic compounds consistently demonstrated higher intrinsic stability in human and liver microsomes.[13] In another instance, replacing a piperazine moiety in the antibacterial agent Ciprofloxacin with a spirocyclic analogue resulted in a compound that showed no signs of metabolism in human microsomes, whereas the parent compound did.[13]
Head-to-Head Comparison: Spirocycles vs. Morpholines
Feature
Spirocycles
Morpholines
Metabolic Stability
Generally higher, due to conformational rigidity and reduced lipophilicity.[10][13]
Can be a metabolic liability, prone to oxidation and ring opening.[4][5]
Three-Dimensionality
High, offering opportunities to explore new chemical space and improve binding interactions.[9][11][14]
More flexible, but can still provide important vector orientations for binding.[15]
Physicochemical Properties
Often associated with lower lipophilicity and improved solubility.[10][13]
Can be more synthetically challenging to prepare.[16]
Readily accessible through established synthetic routes.[2]
Experimental Workflows for Assessing Metabolic Clearance
To experimentally compare the metabolic clearance of novel compounds containing spirocyclic or morpholine motifs, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a high-throughput and cost-effective initial screen for Phase I metabolic stability, as microsomes are rich in CYP enzymes.[1][5]
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Thaw liver microsomes (from the species of interest, e.g., human, rat) on ice.
Prepare a working solution of the NADPH regenerating system (cofactor for CYP enzymes) in phosphate buffer (pH 7.4).
Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
Incubation:
In a 96-well plate, combine the liver microsomes, phosphate buffer, and a diluted solution of the test compound (final concentration typically 1 µM).
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[17]
Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding the cold acetonitrile quenching solution.[17] The 0-minute time point serves as the 100% reference.
Sample Processing and Analysis:
Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.
Data Analysis:
Plot the natural logarithm of the percentage of remaining compound versus time.
The slope of the linear regression line corresponds to the elimination rate constant (k).
Calculate the half-life (t1/2) = 0.693 / k.
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).[18]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[1][5]
2,2-Dimethoxy-7-azaspirononane: Comprehensive Handling, Operational, and Disposal Guide
2,2-Dimethoxy-7-azaspiro[1]nonane: Comprehensive Handling, Operational, and Disposal Guide As a Senior Application Scientist, I frequently oversee the integration of sp³-rich spirocyclic scaffolds into medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
2,2-Dimethoxy-7-azaspiro[1]nonane: Comprehensive Handling, Operational, and Disposal Guide
As a Senior Application Scientist, I frequently oversee the integration of sp³-rich spirocyclic scaffolds into medicinal chemistry pipelines. 2,2-Dimethoxy-7-azaspiro[1]nonane (CAS: 1638920-37-2) is a highly versatile building block[2]. The spirocyclic piperidine core provides unique 3D vectors that enhance target binding and physicochemical properties in drug candidates[3]. However, its dual functionality—a basic secondary amine and an acid-sensitive dimethyl ketal—demands rigorous operational and disposal protocols.
This guide provides a self-validating system for handling this compound, ensuring laboratory safety, regulatory compliance, and synthetic efficiency.
Part 1: Chemical Properties & Hazard Profile
Understanding the physicochemical properties of 2,2-Dimethoxy-7-azaspiro[1]nonane is the first step in mitigating risk. The compound is typically handled as a solid free base or hydrochloride salt and presents specific acute toxicity and irritation hazards.
Amine requires basic/neutral handling; ketal is highly sensitive to acidic cleavage[5].
Part 2: Operational Workflow & Handling Protocols
The most common operational workflow involving 2,2-Dimethoxy-7-azaspiro[1]nonane is its functionalization followed by the unmasking of the protected ketone[2]. The dimethyl ketal is stable under basic and neutral conditions but rapidly hydrolyzes under acidic conditions to yield 7-azaspiro[1]nonan-2-one and methanol[2].
Preparation: Transfer the required mass of 2,2-Dimethoxy-7-azaspiro[1]nonane within a certified fume hood to prevent inhalation of particulates.
Reaction Setup: Dissolve the compound in a compatible organic solvent (e.g., dichloromethane or ethyl acetate).
Acid-Catalyzed Hydrolysis: Introduce an aqueous acid (e.g., 5% HCl).
Mechanistic Causality: The hydronium ion protonates one of the methoxy oxygens, leading to the cleavage of the C-O bond and the expulsion of methanol. A subsequent water attack and deprotonation yield the target ketone[5].
Phase Separation: Isolate the organic layer containing the product. The aqueous layer will contain the acid and the methanol byproduct, which must be routed to specific waste streams.
Operational workflow for 2,2-Dimethoxy-7-azaspiro[1]nonane handling and ketal deprotection.
Part 3: Waste Segregation & Disposal Procedures
Because 2,2-Dimethoxy-7-azaspiro[1]nonane contains an amine (toxic to aquatic life) and its reactions generate flammable methanol, it cannot be discharged into the sewer[6]. All waste must be treated as hazardous and managed by a licensed professional waste disposal service[7].
Step-by-Step Disposal Protocol:
Liquid Waste Segregation:
Aqueous Acidic Waste: The aqueous layer from the deprotection step contains HCl and methanol. Neutralize to pH 6-8 before transferring to the "Aqueous Hazardous Waste" carboy.
Causality: Neutralization prevents pressure buildup and exothermic reactions in the sealed waste container.
Organic Waste: Unreacted starting material and organic solvents must be placed in "Halogenated" or "Non-Halogenated" organic waste containers, depending on the extraction solvent used.
Solid Waste Management:
Collect all contaminated consumables (weighing boats, filter papers, gloves) in double-lined, clearly labeled solid hazardous waste bags[8].
Empty Container Decontamination:
Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., methanol or dichloromethane) to dissolve any residual amine adhering to the glass[8].
Dispose of the rinsate in the organic waste stream. The triple-rinsed, capped container must then be disposed of through your institution's Environmental Health and Safety (EH&S) department[8].
Decision tree for the segregation and disposal of spirocyclic amine hazardous waste.
Part 4: Emergency Spill Response
In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.
Evacuate and Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill is outside the hood, clear the immediate area.
Containment: For solid spills, gently sweep up the powder using a spark-proof brush and dustpan to avoid aerosolizing the fine particulates. For liquid solutions, soak up the spill with an inert absorbent material (e.g., sand, silica gel, or a universal binder)[9].
Decontamination: Wash the spill area with a mild detergent and water.
Causality: Do not use acidic cleaners, as they will hydrolyze any residual compound into flammable methanol and the corresponding ketone[5].
Disposal: Double-bag all spill cleanup materials in clear plastic bags, apply a hazardous waste label, and request an immediate EH&S pickup[8].